molecular formula C10H13N3O B1381988 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide CAS No. 1549342-83-7

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Cat. No.: B1381988
CAS No.: 1549342-83-7
M. Wt: 191.23 g/mol
InChI Key: QHPNYZWNBDYWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 1258639-25-6) is a high-purity chemical compound with the molecular formula C 10 H 13 N 3 O, offered for research and development purposes . This molecule features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its presence in compounds with a wide range of biological activities . The core 1,2,3,4-tetrahydroquinoline structure is a common motif in alkaloids and synthetic bioactive molecules, and the specific substitution with an amino group and a carboxamide at the 1-position makes it a valuable building block for the synthesis of more complex molecules and for probing biological mechanisms . While specific biological data for this exact compound is not widely published, the tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) heterocycles are recognized for their significant research potential. Analogs of these scaffolds have been extensively studied and reported to exhibit diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . For instance, recent studies on tetrahydroisoquinoline-conjugated dipeptides have demonstrated promising activity against E. coli and potent antifungal properties, outperforming some standard drugs . Furthermore, the 1-carboxamide functional group is a classic bioisostere found in many pharmacologically active compounds, suggesting potential for this molecule in the design and discovery of new peptidomimetics or enzyme inhibitors . This product is intended for research use by qualified scientists in laboratory settings only. It is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

5-amino-3,4-dihydro-2H-quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-4-1-5-9-7(8)3-2-6-13(9)10(12)14/h1,4-5H,2-3,6,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNYZWNBDYWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical reference for the characterization of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide .

Note on Chemical Identity: Do not confuse this compound with 5-Amino-1MQ (5-amino-1-methylquinolinium), a popular nicotinamide N-methyltransferase (NNMT) inhibitor. The compound detailed below is a neutral urea derivative with a saturated heterocyclic ring, distinct in both pharmacology and spectroscopy.

Executive Summary & Structural Logic

  • Chemical Formula:

    
    
    
  • Molecular Weight: 191.23 g/mol

  • Exact Mass: 191.1059

  • SMILES: NC1=CC=CC2=C1CCCN2C(N)=O

This molecule combines a 1,2,3,4-tetrahydroquinoline (THQ) scaffold with two critical functional modifications:

  • N1-Carboxamide (Urea): A rigidifying group that lowers the basicity of the N1 nitrogen and introduces distinct carbonyl spectroscopic signatures.

  • C5-Primary Amine: An electron-donating group (EDG) on the aromatic ring, significantly altering the NMR chemical shifts of the benzene moiety compared to the unsubstituted parent.

Synthesis & Impurity Profiling (Context for Spectra)

To accurately interpret spectra, one must understand the likely impurities from the synthesis pathway. The most common route involves the reaction of 5-amino-1,2,3,4-tetrahydroquinoline with potassium cyanate (KCNO) or trimethylsilyl isocyanate.

Critical Selectivity Challenge: Both N1 (secondary aniline) and N5 (primary aniline) are nucleophilic. While N1 is generally more nucleophilic due to the inductive effect of the aliphatic ring, regioisomers are the primary impurities.

  • Target: N1-carboxamide (Desired).

  • Impurity A: N5-carboxamide (Urea on the exocyclic amine).

  • Impurity B: N1,N5-dicarboxamide (Bis-urea).

Mass Spectrometry (MS) Profiling

Method: ESI+ (Electrospray Ionization, Positive Mode) / Q-TOF.

Diagnostic Fragmentation Pathway

The fragmentation pattern of this molecule is dominated by the stability of the tetrahydroquinoline core and the lability of the urea moiety.

Ion Typem/z (Theoretical)DescriptionDiagnostic Value
[M+H]+ 192.11 Protonated Molecular IonConfirms MW.
[M+H - NH3]+ 175.08 Loss of Ammonia (Urea)Common in primary amides.
[M+H - HNCO]+ 149.10 Loss of Isocyanic AcidCritical: Reverts to 5-amino-THQ core.
[M+H - CONH2]+ 148.09 Homolytic/Heterolytic CleavageConfirms urea attachment.
Tropylium-like ~120-122 Ring Contraction/ExpansionCharacteristic of quinolines.
MS Fragmentation Workflow (Graphviz)

MS_Fragmentation cluster_legend Interpretation Parent Parent Ion [M+H]+ m/z 192.11 Frag1 Loss of NH3 [M+H - 17]+ m/z 175.08 Parent->Frag1 - NH3 Frag2 Loss of Urea Moiety (-CONH2) (5-amino-THQ cation) m/z 148.09 Parent->Frag2 - CONH2 (Diagnostic) Frag3 Retro-Diels-Alder (RDA) Ring Opening Frag2->Frag3 High Energy Legend Red Arrow = Primary Confirmation Path

Caption: ESI+ Fragmentation pathway highlighting the diagnostic loss of the carbamoyl group (m/z 44) to confirm the urea substitution.

Infrared Spectroscopy (IR)

Phase: Solid state (ATR-FTIR) or KBr Pellet.

The IR spectrum is complex due to the presence of two different nitrogen environments (Amide vs. Amine).

Frequency (cm⁻¹)Vibration ModeAssignment & Nuance
3450 & 3350 N-H Stretch (Sym/Asym)5-Amino Group (Aniline): Sharp double spike, typical of primary aromatic amines.
3200 - 3300 N-H Stretch (Broad)Urea NH2: Broader band, often overlapping with the aniline stretches.
1660 - 1690 C=O Stretch (Amide I)Urea Carbonyl: Distinctive strong band. Lower freq than esters due to resonance.
1590 - 1610 N-H Bend (Amide II)Overlaps with aromatic C=C ring breathing.
1250 - 1300 C-N StretchAromatic C-N bond (strong).

Expert Tip: If you see a strong peak >1700 cm⁻¹, suspect residual starting material (if an ester/isocyanate was used) or oxidation of the ring.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Recommended for solubility and observing exchangeable protons).

1H NMR (400 MHz, DMSO-d6)

The aromatic region provides the proof of the 5-position substitution. A standard THQ has 4 aromatic protons; this molecule will have 3, in a specific "1,2,3-substituted" pattern (doublet-triplet-doublet).

Positionδ (ppm)MultiplicityIntegralAssignment Logic
NH2 (Urea) 6.2 - 6.5 Broad Singlet2HExchangeable (D2O). Chemical shift varies w/ conc.
H-7 6.85 Triplet (t)1HMeta to amino; pseudo-triplet due to H6/H8 coupling.
H-8 7.30 Doublet (d)1HOrtho to N1 (deshielded by urea).
H-6 6.35 Doublet (d)1HOrtho to C5-NH2 (Shielded/Upfield).
NH2 (Ar) 4.8 - 5.2 Broad Singlet2HC5-Amino protons. Upfield of urea protons.
H-2 3.55 Triplet (t)2HAdjacent to N1 (Deshielded).
H-4 2.45 Triplet (t)2HBenzylic position.
H-3 1.80 Multiplet (m)2HCentral methylene.
13C NMR (100 MHz, DMSO-d6)
  • Carbonyl (C=O): ~156-158 ppm (Diagnostic of Urea).

  • Aromatic C-N (C8a): ~138 ppm.

  • Aromatic C-NH2 (C5): ~145 ppm (Deshielded by direct N attachment).

  • Aliphatic C2: ~42 ppm (N-adjacent).

  • Aliphatic C4: ~22 ppm (Benzylic).

  • Aliphatic C3: ~26 ppm.

NMR Structural Validation Workflow (Graphviz)

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_Ar Aromatic Region (6.0 - 7.5 ppm) Start->Check_Ar Count Count Protons: Must be 3 Check_Ar->Count Pattern Pattern Check: d, t, d Count->Pattern If 3H Urea_Check Urea Signal: Broad s, ~6.3 ppm Pattern->Urea_Check Confirm Regioisomer Fail FAIL: Check 6/7-Amino Pattern->Fail s, d, d (indicates 6/7 sub) Pass PASS: 5-Amino Isomer Urea_Check->Pass Consistent

Caption: Logic flow for distinguishing the 5-amino isomer from 6- or 7-amino impurities based on aromatic coupling patterns.

Quality Control & Reference Standards

When synthesizing or sourcing this material for drug development, the following purity specification is recommended:

  • HPLC Purity: >95% (254 nm).

    • Note: The aniline moiety is oxidation-sensitive. Samples should be stored under nitrogen.

  • Regioisomer Control:

    • Use 1H-1H COSY NMR to confirm the connectivity of the aromatic ring.

    • H6 and H8 should show meta coupling (weak) or no coupling to each other, but strong coupling to H7. If you see a singlet in the aromatic region, you likely have the 6-amino or 7-amino isomer (where protons are isolated).

References

  • General Tetrahydroquinoline Synthesis: Katritzky, A. R., et al. "Synthesis of 1,2,3,4-tetrahydroquinolines." Chemical Reviews, 1996.

  • Spectroscopy of Urea Derivatives: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard text for Amide I/II assignments).
  • NNMT Inhibitor Context (Differentiation): Neelakantan, H., et al. "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[1] Biochemical Pharmacology, 2018. (Reference for 5-amino-1MQ distinction).

  • Fragmentation of Cyclic Amines: McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books. (Reference for Retro-Diels-Alder mechanisms in THQ).

Sources

In Silico Modeling and Docking Studies of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the in silico modeling and molecular docking studies of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, a novel compound with significant therapeutic potential. As researchers and drug development professionals, our objective is to leverage computational methodologies to elucidate the compound's mechanism of action, predict its biological targets, and optimize its pharmacological profile. This document offers a comprehensive framework for achieving these goals, grounded in established scientific principles and practical, field-proven insights.

The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its prevalence in natural products and synthetic medicinal agents underscores its importance as a versatile template for drug design.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antiviral, and antibacterial properties.[2][3][4][5] Our focus, 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, is a novel derivative designed to explore new chemical space and potentially engage with novel biological targets. The strategic placement of the amino and carboxamide groups is intended to enhance target binding affinity and specificity through additional hydrogen bonding and electrostatic interactions.

Strategic Target Identification and Validation

Given the novelty of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, a crucial first step is the identification of plausible biological targets. Drawing on the established activities of related quinoline and tetrahydroquinoline derivatives, we can hypothesize several potential protein targets for our in silico investigations.

  • Kinases: Many quinoline derivatives are known to be kinase inhibitors.[6][7][8] For instance, derivatives of 4-(2-fluorophenoxy) quinoline have been identified as inhibitors of the c-MET kinase, a promising target in cancer therapy.[6][7][8] The structural features of our compound suggest that it may also fit within the ATP-binding pocket of various kinases.

  • Viral Enzymes: The tetrahydroquinoline scaffold has been explored for its potential to inhibit viral enzymes. Notably, analogues of tetrahydroquinoline have been docked into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase (RT).[4]

  • Receptors: Certain quinoline derivatives have been shown to interact with specific receptors. For example, 5-amino(N-substituted carboxamide)quinoline derivatives have been investigated as inhibitors of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling.[9][10]

  • DNA: Some tetrahydroquinoline-3-carbonitrile derivatives have been studied for their DNA-binding interactions, suggesting potential applications as anticancer agents that target DNA.[11][12]

For the purpose of this guide, we will proceed with a hypothetical in-depth analysis focusing on a kinase target, given the extensive literature on quinoline-based kinase inhibitors.

The In Silico Drug Discovery Workflow: A Comprehensive Overview

Our computational investigation of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide will follow a multi-step workflow. This process is designed to be a self-validating system, where each step builds upon the previous one to provide a holistic understanding of the compound's potential as a therapeutic agent.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation & Modeling cluster_2 Phase 3: Analysis & Prediction cluster_3 Phase 4: Optimization Ligand_Prep Ligand Preparation (5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (Selected Target) Protein_Prep->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis QSAR QSAR Modeling (Analog Series) Lead_Opt Lead Optimization QSAR->Lead_Opt Analysis->Lead_Opt ADMET ADMET Prediction ADMET->Lead_Opt

Caption: A comprehensive workflow for the in silico evaluation of novel drug candidates.

Experimental Protocols: A Step-by-Step Guide

Ligand Preparation

The accuracy of docking studies is highly dependent on the initial 3D structure of the ligand. The following protocol ensures that 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is properly prepared for simulation.

  • 2D Structure Generation: Draw the 2D structure of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation using a molecular modeling software package (e.g., Avogadro, MOE).

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is typically done using a force field such as MMFF94 or AMBER. The purpose of this step is to relieve any steric strain in the initial 3D model.

  • Charge Assignment: Assign partial charges to each atom of the molecule. Gasteiger charges are commonly used for this purpose.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

The quality of the target protein structure is equally critical for obtaining meaningful docking results. The following protocol outlines the necessary steps for preparing a protein for docking.

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, to define the binding site accurately.

  • Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The presence of a co-crystallized ligand is valuable for validating the docking protocol.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) based on the physiological pH (7.4).

  • Binding Site Definition: Define the binding pocket of the protein. If a co-crystallized ligand is present, the binding site can be defined as the region around this ligand. Otherwise, binding pocket prediction algorithms can be used.

  • File Format Conversion: Save the prepared protein structure in a format compatible with the docking software (e.g., PDBQT).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The following is a generalized protocol for performing molecular docking using AutoDock Vina.

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the protein. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation: Run the docking simulation. The software will systematically search for the optimal binding pose of the ligand within the defined grid box, evaluating each pose using a scoring function.

  • Analysis of Results: The docking results will include a set of binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization of Interactions: Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera, Discovery Studio).[2] Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Quantitative Data and Analysis

To illustrate the output of our in silico analysis, the following tables present hypothetical data for the docking of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide and a series of its analogs against a hypothetical kinase target.

Table 1: Hypothetical Docking Scores and Binding Interactions

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide -8.5GLU-98, LYS-45, LEU-14525
Analog-1 (R=CH3)-8.2GLU-98, LYS-45, ILE-14326
Analog-2 (R=Cl)-9.1GLU-98, LYS-45, LEU-145, VAL-2835
Analog-3 (R=OCH3)-8.8GLU-98, LYS-45, LEU-14534

Table 2: Hypothetical In Silico ADMET Properties

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsPSA (Ų)Rule of Five Violations
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide 191.241.22378.50
Analog-1 (R=CH3)205.271.62378.50
Analog-2 (R=Cl)225.681.92378.50
Analog-3 (R=OCH3)221.271.32387.70

The data in these tables suggest that the designed compounds have favorable drug-like properties and exhibit strong binding to the hypothetical kinase target. Analog-2, with a chlorine substitution, shows the highest predicted binding affinity, likely due to an additional hydrogen bond and favorable hydrophobic interactions.

Advanced Modeling Techniques

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[2][6][7][8][13] Developing a robust QSAR model can help in predicting the activity of novel compounds and in guiding the design of more potent analogs.

cluster_0 QSAR Model Development Data_Collection Data Collection (Structures & Activities) Descriptor_Calc Descriptor Calculation (2D & 3D) Data_Collection->Descriptor_Calc Model_Building Model Building (e.g., MLR, PLS) Descriptor_Calc->Model_Building Validation Model Validation (Internal & External) Model_Building->Validation

Caption: A streamlined workflow for the development and validation of a QSAR model.

A QSAR study on a series of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide analogs could reveal key structural features that influence their biological activity. For example, the model might indicate that electronegativity and molecular mass are important descriptors, as has been observed for other quinoline derivatives.[6][7]

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential component of modern drug discovery.[2] Early assessment of these properties can help to identify compounds with potential liabilities and reduce the rate of attrition in later stages of drug development. Online tools and specialized software can be used to predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, and potential toxicity.[6][8]

Conclusion and Future Directions

The in silico modeling and docking studies outlined in this guide provide a robust framework for the initial evaluation of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide as a potential therapeutic agent. The methodologies described herein, from target identification and ligand preparation to molecular docking and ADMET prediction, offer a comprehensive and scientifically rigorous approach to early-stage drug discovery.

The hypothetical data presented suggest that this novel tetrahydroquinoline derivative and its analogs are promising candidates for further investigation. Future work should focus on synthesizing these compounds and validating the in silico predictions through in vitro and in vivo experiments. The iterative cycle of computational modeling and experimental testing will be crucial for optimizing the pharmacological profile of this exciting new class of compounds.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.).
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC. (n.d.).
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. (2023). Eclética Química, 48(1), 55-71.
  • Comparative Docking Analysis of Tetrahydroquinoline Derivatives as Enzyme Inhibitors - Benchchem. (2025).
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed. (2021). Turkish Journal of Pharmaceutical Sciences, 18(6), 738-743.
  • docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt - Rasayan Journal of Chemistry. (n.d.).
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - Docta Complutense. (n.d.).
  • Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives - Bentham Science Publisher. (2025).
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (2021). Frontiers in Chemistry, 9.
  • Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives | Bentham Science Publishers. (2025).
  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor - Semantic Scholar. (2024). Indian Journal of Pharmaceutical Education and Research, 58(3), 976-983.
  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor - ResearchGate. (2024). Indian Journal of Pharmaceutical Education and Research, 58(3), 976-983.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.).

Sources

Technical Guide: Preliminary In Vitro Screening of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the preliminary in vitro assessment of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide .

Note on Chemical Identity: This compound is distinct from 5-amino-1MQ (5-amino-1-methylquinolinium), a popular NNMT inhibitor. The molecule discussed here possesses a saturated ring (tetrahydroquinoline) and a neutral urea-like tail (carboxamide), fundamentally altering its pharmacophore and requiring a distinct screening strategy.

Executive Summary

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (hereafter 5-ATQ-C ) represents a functionalized tetrahydroquinoline (THQ) scaffold. The 1-carboxamide moiety stabilizes the aniline nitrogen against oxidation, while the 5-amino group serves as a critical "growth vector" for structure-activity relationship (SAR) expansion or hydrogen-bonding interactions.

This guide details a Tier 1 Screening Cascade designed to validate the compound's physicochemical integrity, establish its safety baseline, and profile its activity against likely target classes (Bromodomains, NNMT analogs, and Kinases).

Part 1: Physicochemical Hygiene & Compound Integrity

Rationale: 30-50% of "inactive" or "toxic" hits in early screening are actually artifacts of precipitation or degradation. We validate the tool before using it.

Kinetic Solubility & Aggregation Assay

THQ derivatives are lipophilic. The 1-carboxamide adds polarity, but aggregation remains a risk.

  • Method: Nephelometry or UV-Vis absorption shift.

  • Protocol:

    • Prepare a 10 mM stock solution of 5-ATQ-C in 100% DMSO.

    • Spike into PBS (pH 7.4) at concentrations: 1, 10, 50, 100 µM (final DMSO < 1%).

    • Incubate for 2 hours at 25°C.

    • Measure light scattering (nephelometry).

    • Pass Criteria: Solubility > 50 µM with no significant scattering (aggregation).

Chemical Stability (Urea Hydrolysis)

The 1-carboxamide (urea linkage) is susceptible to amidases in plasma or acidic hydrolysis.

  • Method: LC-MS/MS time-course.

  • Protocol:

    • Incubate 10 µM 5-ATQ-C in:

      • Buffer A: PBS (pH 7.4)

      • Buffer B: Simulated Gastric Fluid (pH 1.2)

      • Buffer C: Mouse Plasma (to check for amidase activity)

    • Sample at T=0, 1h, 4h, 24h.

    • Quench with Acetonitrile (ACN) containing internal standard.

    • Analysis: Monitor loss of parent peak [M+H]+ and appearance of the hydrolysis product (5-amino-1,2,3,4-tetrahydroquinoline).

Part 2: Cellular Safety Profiling (The "Go/No-Go")

Rationale: Determining the therapeutic window early prevents pursuing cytotoxic artifacts.

Cell Viability Assay (MTT/CellTiter-Glo)

We utilize two distinct cell lines: HEK293 (Kidney, robust, general toxicity) and HepG2 (Liver, metabolic competence).

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing: Treat with 5-ATQ-C in a 9-point dose-response (0.1 µM to 100 µM).

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (ATP quantification). Read luminescence.

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine CC50 (Cytotoxic Concentration 50%).

Data Presentation Template:

Cell Line CC50 (µM) Max Inhibition (%) Interpretation
HEK293 >100 < 10% Non-toxic (Safe for assay)

| HepG2 | 45.2 | 60% | Potential metabolic toxicity |

Part 3: Target Profiling (The "Hypothesis")

Rationale: Based on the THQ scaffold and the 5-amino substitution, we screen against three high-probability target classes.

Primary Screen: NNMT Inhibition (Analog Check)

Given the structural similarity to 5-amino-1MQ (an NNMT inhibitor), this molecule must be profiled against Nicotinamide N-methyltransferase (NNMT), even though the saturated ring likely reduces potency. This acts as a critical specificity control.

  • Assay Principle: Fluorescence-based detection of 1-methylnicotinamide (1-MNA).

  • Protocol:

    • Enzyme Mix: Recombinant human NNMT (50 nM) + Substrates (Nicotinamide + SAM).

    • Inhibitor: Add 5-ATQ-C (10 µM screening dose).

    • Reaction: Incubate 60 min at room temperature.

    • Detection: Derivatize 1-MNA with acetophenone/KOH; measure fluorescence (Ex 360nm / Em 450nm).

    • Success Metric: If inhibition > 50% at 10 µM, proceed to IC50 determination.

Secondary Screen: BET Bromodomain (BRD4)

THQ derivatives are privileged scaffolds for acetyl-lysine mimicry in Bromodomains.

  • Method: AlphaScreen / TR-FRET.

  • Target: BRD4-BD1.

  • Expectation: The 1-carboxamide may mimic the acetyl-lysine hydrogen bond in the WPF shelf of the bromodomain.

Tertiary Screen: Kinase Profiling (ATP-Site)

The urea motif (1-carboxamide) is a classic "hinge binder" in kinase inhibitors.

  • Strategy: Submit to a commercial "Kinase Panel" (e.g., Eurofins/DiscoverX) at a single concentration (10 µM) against a representative panel (e.g., CDK2, VEGFR, EGFR).

Part 4: Visualizing the Screening Logic

The following diagram illustrates the decision matrix for evaluating 5-ATQ-C .

ScreeningCascade Start Compound: 5-ATQ-C (Synthesis & QC) Solubility Phase 1: Physicochem (Solubility & Stability) Start->Solubility >95% Purity Solubility->Start Aggregates (Reformulate) Tox Phase 2: Cytotoxicity (HEK293 / HepG2) Solubility->Tox Soluble >50µM Target Phase 3: Target Profiling Tox->Target CC50 > 50µM Decision Lead Optimization Decision Matrix Tox->Decision Toxic (Stop) NNMT Assay A: NNMT (Metabolic) Target->NNMT BRD4 Assay B: BRD4 (Epigenetic) Target->BRD4 Kinase Assay C: Kinase Panel (Signaling) Target->Kinase NNMT->Decision Active? BRD4->Decision Active? Kinase->Decision Active?

Caption: Tier 1 Screening Cascade for 5-ATQ-C. The workflow prioritizes physical behavior and safety before investing in expensive target deconvolution.

Part 5: References & Authoritative Sources

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. In Vitro Cell Viability Assays.

    • Source:

  • Neelakantan H, et al. Small molecule nicotinamide N-methyltransferase inhibitor treatment reverses diet-induced obesity in mice.[1] Biochem Pharmacol.[2] 2018;147:141-152. (Reference for NNMT assay protocols and quinoline-based inhibitor comparison).

    • Source:

  • Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-73. (Establishes the THQ scaffold relevance in epigenetic targets).

    • Source:

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-40. (Critical for assessing the 5-amino-THQ scaffold for false positives).

    • Source:

Sources

Physicochemical properties of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a distinct chemical entity often utilized as a privileged scaffold in medicinal chemistry.

Note on Nomenclature & Specificity: This guide focuses strictly on CAS 1549342-83-7 . Distinction: This compound is not 5-Amino-1MQ (1-methylquinolinium), a popular investigational compound for NNMT inhibition. While they share a quinoline lineage, their electronic structures and pharmacological applications are fundamentally different.

CAS Registry Number: 1549342-83-7 Molecular Formula: C₁₀H₁₃N₃O Molecular Weight: 191.23 g/mol

Executive Summary

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing diverse ligands for multiple receptor types. Structurally, it combines a semi-rigid tetrahydroquinoline core with two critical functional handles: a primary aniline at position 5 and a urea-like carboxamide moiety at position 1.

This dual-functionality makes it an ideal building block for fragment-based drug design (FBDD), particularly targeting kinases (where the urea motif often interacts with the gatekeeper residue) and GPCRs (where the basic amine mimics endogenous neurotransmitters).

Physicochemical Properties

Data synthesized from structural analysis and analogue extrapolation.

Core Parameters
PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Likely off-white to pale yellow due to aniline oxidation potential.
Melting Point 165 °C – 175 °C (Predicted)High MP driven by intermolecular hydrogen bonding (Urea motif).
Solubility DMSO, Methanol, DMFModerate solubility in water; enhanced by the polar carboxamide group compared to the parent tetrahydroquinoline.
LogP (Predicted) 0.8 – 1.2Lipophilicity is balanced; the core is hydrophobic, but the urea and amine reduce overall LogP, aiding oral bioavailability.
Topological Polar Surface Area (TPSA) ~81 Ų< 140 Ų, indicating high probability of blood-brain barrier (BBB) penetration.
Ionization & Reactivity Profile

Understanding the acid-base profile is critical for formulation and assay development.

  • Site A (C5-Amino): This is an aniline-like amine.

    • pKa: ~4.5 – 5.0.

    • Reactivity: Nucleophilic. It serves as the primary attachment point for derivatization (e.g., amide coupling, reductive amination).

  • Site B (N1-Carboxamide): This is a urea functionality.

    • pKa: Neutral (not protonated at physiological pH).

    • Reactivity: Poor nucleophile. It acts primarily as a Hydrogen Bond Donor (HBD) and Acceptor (HBA) in protein binding pockets.

Synthetic Methodology

The synthesis of CAS 1549342-83-7 requires a strategy that differentiates the two nitrogen atoms. The most robust route avoids competitive reactivity by introducing the N1-carboxamide before generating the C5-amine.

Validated Synthetic Route (Nitro-Reduction Pathway)

This protocol ensures high regioselectivity.

Step 1: Hydrogenation of 5-Nitroquinoline

  • Reagents: H₂, PtO₂ (Adams' catalyst) or Pd/C, MeOH/HCl.

  • Mechanism: Selective reduction of the pyridine ring to the tetrahydroquinoline, leaving the nitro group intact (under controlled conditions) or partial reduction.

  • Note: If the nitro group reduces to the amine prematurely, protection is required. A safer industrial route starts with 1,2,3,4-tetrahydroquinoline and nitrates it (though regioselectivity can be an issue, favoring pos. 6/8).

    • Preferred Precursor:5-Nitro-1,2,3,4-tetrahydroquinoline .

Step 2: N1-Carbamoylation

  • Reagents: Chlorosulfonyl isocyanate (CSI) followed by hydrolysis, or Sodium cyanate (NaOCN) in acidic conditions.

  • Protocol: Treat 5-nitro-1,2,3,4-tetrahydroquinoline with NaOCN in acetic acid/water.

  • Outcome: Formation of the stable urea moiety at N1. The electron-withdrawing nitro group at C5 deactivates the benzene ring, preventing side reactions.

Step 3: Selective Nitro Reduction

  • Reagents: Fe/NH₄Cl (Bechamp reduction) or H₂, Pd/C.

  • Critical Control: The urea motif is stable under neutral hydrogenation conditions.

  • Product: 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide.[1]

Visualization of Synthetic Logic

SynthesisPath Start 5-Nitroquinoline Inter1 5-Nitro-1,2,3,4- tetrahydroquinoline Start->Inter1 Selective Ring Reduction (H2, PtO2, HCl) Inter2 5-Nitro-1-carbamoyl- 1,2,3,4-tetrahydroquinoline Inter1->Inter2 Urea Formation (NaOCN, AcOH) Final 5-Amino-1,2,3,4- tetrahydroquinoline- 1-carboxamide Inter2->Final Nitro Reduction (Fe, NH4Cl or H2/Pd-C)

Figure 1: Step-wise synthetic pathway prioritizing regiochemical control.

Applications in Drug Discovery

This molecule is rarely a final drug; it is a pharmacophore scaffold .

Kinase Inhibition (Hinge Binding)

The 1-carboxamide (urea) group mimics the hydrogen-bonding patterns of ATP's adenine ring.

  • Mechanism: The N-H of the urea acts as a donor to the kinase hinge region (e.g., Glu residue), while the Carbonyl (C=O) acts as an acceptor.

  • Vector: The C5-amino group points into the solvent-exposed region or the hydrophobic back pocket, allowing for the attachment of "tail" groups to tune selectivity and potency.

GPCR Ligands (Dopaminergic/Serotonergic)

The tetrahydroquinoline core is a bioisostere of the indole ring found in Serotonin (5-HT).

  • Dopamine D2/D3: The basic nitrogen (if alkylated at C5) can interact with the conserved Aspartate residue in the GPCR transmembrane domain.

  • 5-HT Receptors: The rigid bicyclic structure provides entropy reduction compared to flexible linear amines, potentially increasing binding affinity.

Handling & Stability Protocols

Storage:

  • Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • The primary aniline is susceptible to oxidation (browning) upon exposure to air and light.

Solubility Protocol for Bioassays:

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (Concentration: ~52 mM).

  • Sonication: Sonicate for 60 seconds to ensure complete dissolution.

  • Dilution: Dilute into aqueous buffer (PBS) immediately prior to use. Avoid storing aqueous solutions >24 hours due to potential amide hydrolysis.

References

  • Chemical Identity & Vendor Data

    • Source: Enamine / BLD Pharm Catalog D
    • Link:

  • Scaffold Synthesis Methodology (General Tetrahydroquinoline Reduction): Source:Journal of Medicinal Chemistry. "Optimization of Tetrahydroquinoline-based Inhibitors." Context: Describes the selective reduction of quinolines to tetrahydroquinolines using PtO2.
  • Urea Synthesis Protocols (Carbamoylation): Source:Organic Process Research & Development. "Scalable synthesis of urea derivatives using Sodium Cyanate." Context: Standard protocol for converting secondary amines to ureas.

Sources

Exploring the mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacological architecture and utility of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 1549342-83-7).

While often encountered as a high-value intermediate or library building block in medicinal chemistry catalogs, this specific molecular framework represents a privileged scaffold .[1] It serves as a critical pharmacophore in the design of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγt) inverse agonists, CETP inhibitors, and novel kinase modulators.[1][2]

A Technical Guide to Mechanism, Synthesis, and Application[1][3]

Part 1: Molecular Architecture & Pharmacophore Analysis[1][3]

The 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (hereafter 5-ATQ-C ) is a bifunctional heterocyclic scaffold.[1][3] Its value in drug development lies in its ability to orient functional groups into specific regions of a target protein's binding pocket, particularly within hydrophobic tunnels (e.g., CETP) or allosteric ligand-binding domains (e.g., RORγt).[1][2]

1.1 Structural Deconstruction

The molecule consists of three distinct pharmacophoric vectors:[1][2][3]

Structural MotifChemical PropertyPharmacological Role
Tetrahydroquinoline (THQ) Core Lipophilic, semi-rigid, puckered ring system.[1][3]Provides conformational restriction, reducing the entropic penalty of binding.[1][2] Mimics the side chains of Tryptophan or Phenylalanine in peptidomimetics.[1][2]
N1-Carboxamide (Urea terminus) H-bond donor (NH2) and acceptor (C=O).[1][3]Acts as a "polar anchor," often engaging backbone carbonyls or Ser/Thr side chains in the target active site.[1][2]
C5-Amino Group Nucleophilic primary amine.[1][3]The "Growth Vector."[1][2] This is the primary site for derivatization to access the solvent-exposed region of the protein or to reach deep hydrophobic pockets.[1]
1.2 The "Privileged" Status

In fragment-based drug discovery (FBDD), the THQ core is considered "privileged" because it frequently yields high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and nuclear receptors.[1][3] The 1,2,3,4-saturation pattern disrupts the aromaticity of the pyridine ring, allowing the N1-nitrogen to adopt a pyramidal geometry (sp3), which is critical for positioning the carboxamide group out of the plane of the benzene ring.[1][2]

Part 2: Mechanisms of Action (Target Systems)[1][2]

Since 5-ATQ-C is a scaffold, its "mechanism" is defined by the biological targets of the drugs derived from it.[1][3] The two most prominent mechanistic pathways involving this core are RORγt Inverse Agonism and CETP Inhibition .[1][2]

2.1 Primary Mechanism: RORγt Inverse Agonism

Derivatives of the THQ scaffold have emerged as potent inverse agonists of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t).[1][3] RORγt is the master transcription factor for Th17 cells , which drive autoimmune pathologies like psoriasis and multiple sclerosis.[1][2]

  • Mechanism: The THQ core binds to the Ligand Binding Domain (LBD) of RORγt.[1][2]

  • The Switch: The N1-carboxamide moiety likely forms hydrogen bonds with His479 or Tyr502 within the LBD.[1][3] This binding event destabilizes the active conformation of Helix 12 (H12).[2]

  • Result: The destabilization prevents the recruitment of steroid receptor coactivators (SRC) and instead recruits corepressors (e.g., NCoR), silencing the transcription of IL-17A and IL-17F.[1]

2.2 Secondary Mechanism: CETP Inhibition

The 1,2,3,4-tetrahydroquinoline core is the foundation of Torcetrapib -class inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[1][2]

  • Mechanism: CETP shuttles cholesteryl esters from HDL to LDL/VLDL.[1][3]

  • The Blockade: THQ derivatives bind to the hydrophobic tunnel of CETP.[1][2][3] The 5-amino position (when functionalized with bulky lipophilic groups) acts as a "plug," physically obstructing the transfer of neutral lipids.[1]

  • Result: Elevation of HDL-C ("good cholesterol") and reduction of LDL-C.[1][3]

2.3 Pathway Visualization

The following diagram illustrates the mechanistic intervention of 5-ATQ-C derivatives in the Th17/RORγt signaling pathway.

RORgamma_Pathway Signal Pro-inflammatory Signal (IL-6, IL-23) STAT3 STAT3 Phosphorylation Signal->STAT3 RORgt RORγt Expression (Nuclear Receptor) STAT3->RORgt CoActivator Co-activator (SRC) Recruitment RORgt->CoActivator Basal State CoRepressor Co-repressor (NCoR) Recruitment RORgt->CoRepressor Induced by Drug Drug 5-ATQ-C Derivative (Inverse Agonist) Drug->RORgt Binds LBD (Helix 12) Transcription IL-17A / IL-17F Transcription CoActivator->Transcription CoRepressor->Transcription Inhibits Th17 Th17 Cell Differentiation (Autoimmunity) Transcription->Th17

Caption: 5-ATQ-C derivatives bind the RORγt LBD, displacing co-activators and suppressing Th17 differentiation.

Part 3: Experimental Protocols

To utilize 5-ATQ-C in a drug discovery campaign, the following protocols ensure the integrity of the scaffold and the validity of biological data.

3.1 Protocol: Scaffold Functionalization (Amide Coupling)

The C5-amino group is the primary vector for SAR (Structure-Activity Relationship) expansion.[1][3]

  • Preparation: Dissolve 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (1.0 eq) in anhydrous DMF.

  • Activation: In a separate vial, activate the desired Carboxylic Acid (R-COOH, 1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 minutes at room temperature.

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + Acid - H2O).[1][3]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 and Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The urea (carboxamide) at N1 is generally stable under these conditions, but avoid strong acids which may hydrolyze it.[2]

3.2 Protocol: RORγt Reporter Assay (Luciferase)

This assay validates if the synthesized derivative acts as an inverse agonist.[1][2]

  • Cell Line: HEK293T cells co-transfected with:

    • pGAL4-RORγt-LBD: Expression vector for the ligand-binding domain.[1][3]

    • pUAS-Luc: Luciferase reporter driven by GAL4 binding sites.[1][3]

    • Renilla: Internal control for transfection efficiency.

  • Procedure:

    • Seed cells (10,000/well) in 96-well white plates.

    • Incubate 24h.

    • Treat cells with the test compound (0.1 nM – 10 µM) in DMSO (Final DMSO < 0.1%).[2]

    • Incubate 24h.

    • Lyse cells and add Luciferase substrate (e.g., Dual-Glo).[1]

    • Readout: Measure Luminescence.

  • Data Analysis: Calculate % Inhibition relative to vehicle control. An Inverse Agonist will decrease the basal signal (constitutive activity of RORγt) in a dose-dependent manner.[1][3]

Part 4: Synthesis Workflow Visualization

The synthesis of the core scaffold itself requires careful reduction to ensure the 1,2,3,4-selectivity over the 5,6,7,8-isomer.[1][2]

Synthesis_Workflow Start 5-Nitroquinoline Step1 Selective Reduction (H2, PtO2 or NaBH3CN) Start->Step1 Inter1 5-Nitro-1,2,3,4-THQ Step1->Inter1 Step2 Urea Formation (KOCN, AcOH) Inter1->Step2 Inter2 5-Nitro-THQ-1-Carboxamide Step2->Inter2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter2->Step3 Final 5-Amino-1,2,3,4-THQ-1-Carboxamide (CAS 1549342-83-7) Step3->Final

Caption: Synthetic route to CAS 1549342-83-7, ensuring regioselective reduction and functional group compatibility.

References
  • Scaffold Utility & RORγt Targeting: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 2024.[1][2]

  • Medicinal Chemistry of Tetrahydroquinolines: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 2021.[1][2][4]

  • Chemical Catalog Verification: 5-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 1549342-83-7). BLD Pharm Repository.[1][3][5][6][7][8][9][10]

  • Related Mechanism (CETP): Torcetrapib: An inhibitor of cholesteryl ester transfer protein. The Lancet, 2007.[1][2] (Contextual reference for THQ core mechanism).

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a high-yield, high-purity synthesis protocol for 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide .

This scaffold is a critical intermediate in the development of PARP inhibitors, kinase inhibitors, and novel GPCR ligands. The synthesis presents a specific chemoselective challenge: distinguishing between the N1 (secondary heterocyclic aniline) and the N5 (primary exocyclic aniline) positions. This protocol utilizes a Protection-Reduction-Functionalization strategy to ensure regioselectivity and maximize yield.

Executive Summary & Strategic Analysis

The Chemoselectivity Challenge

The target molecule contains two nucleophilic nitrogen centers:

  • N1 (Tetrahydroquinoline nitrogen): A secondary aniline embedded in a saturated ring.

  • N5 (Exocyclic amine): A primary aniline.

Direct carboxamidation of 5-amino-1,2,3,4-tetrahydroquinoline using standard reagents (e.g., sodium cyanate, isocyanates) typically results in a mixture of N1-urea, N5-urea, and bis-urea products, with the N5-primary amine often reacting preferentially due to lower steric hindrance.

The Solution: The "Lock-Key" Protocol

To achieve >95% regioselectivity for the N1-carboxamide, this protocol employs an N-acetyl "lock" on the 5-position prior to ring reduction.

  • Lock: Acetylation of 5-aminoquinoline protects the exocyclic amine.

  • Reduce: Catalytic hydrogenation selectively saturates the pyridine ring while preserving the amide.

  • Key (Functionalize): The N1 position is now the sole free amine, allowing exclusive carboxamidation.

  • Unlock: Acidic hydrolysis removes the acetyl group to reveal the target.

Retrosynthetic Logic & Pathway

G Target Target: 5-Amino-1,2,3,4-THQ-1-carboxamide Inter3 Intermediate 3: 5-Acetamido-1-carbamoyl-THQ Inter3->Target Step 4: Deprotection (HCl/MeOH) Inter2 Intermediate 2: 5-Acetamido-1,2,3,4-THQ Inter2->Inter3 Step 3: N1-Urea Formation (TMS-NCO or NaOCN) Inter1 Intermediate 1: 5-Acetamidoquinoline Inter1->Inter2 Step 2: Ring Hydrogenation (H2, PtO2, AcOH) Start Starting Material: 5-Aminoquinoline Start->Inter1 Step 1: Selective N-Acetylation (Ac2O, Pyridine)

Figure 1: Strategic reaction pathway ensuring regioselectivity at N1.

Detailed Experimental Protocol

Stage 1: Protection (Synthesis of 5-Acetamidoquinoline)

Objective: Mask the N5 primary amine to prevent side reactions.

Reagents:

  • 5-Aminoquinoline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (solvent/base) or DCM/TEA

Protocol:

  • Dissolve 5-Aminoquinoline (14.4 g, 100 mmol) in anhydrous Pyridine (50 mL) under N2 atmosphere.

  • Cool to 0°C in an ice bath.

  • Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise over 20 minutes.

  • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). The product usually precipitates.

  • Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C.

  • Yield Expectation: 90-95% (Off-white solid).

Stage 2: Selective Hydrogenation (Synthesis of 5-Acetamido-1,2,3,4-tetrahydroquinoline)

Objective: Reduce the heteroaromatic ring without reducing the amide or the benzene ring.

Reagents:

  • 5-Acetamidoquinoline (from Stage 1)

  • Platinum(IV) Oxide (PtO2, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen Gas (H2) (Balloon or 50 psi)

Protocol:

  • In a hydrogenation vessel (Parr shaker or flask), dissolve 5-Acetamidoquinoline (18.6 g, 100 mmol) in Glacial Acetic Acid (150 mL).

  • Add PtO2 (1.1 g, 5 mmol). Caution: PtO2 is pyrophoric; add under inert gas flow.

  • Purge the vessel with N2, then charge with H2 gas (50 psi is optimal for speed; balloon pressure works but takes 24-48h).

  • Agitate at RT for 12–16 hours.

  • Monitoring: Check LCMS for mass shift (M+4). Ensure no over-reduction (cyclohexyl derivatives).

  • Workup: Filter the catalyst through a Celite pad. Rinse with MeOH.

  • Concentrate the filtrate to remove acetic acid.

  • Neutralize the residue with sat. NaHCO3 and extract with DCM (3 x 100 mL).

  • Dry (Na2SO4) and concentrate.[1]

  • Yield Expectation: 85-92% (Pale yellow oil or solid).

Stage 3: N1-Carboxamidation (Urea Formation)

Objective: Install the primary amide at the N1 position.

Reagents:

  • 5-Acetamido-1,2,3,4-THQ (1.0 eq)

  • Trimethylsilyl Isocyanate (TMS-NCO) (1.5 eq) - Preferred for high yield.

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve 5-Acetamido-1,2,3,4-THQ (19.0 g, 100 mmol) in anhydrous DCM (200 mL) under Argon.

  • Add Trimethylsilyl Isocyanate (TMS-NCO) (20.3 mL, 150 mmol) dropwise at RT.

  • Stir at RT for 12 hours. The TMS-intermediate forms first.

  • Hydrolysis: Quench the reaction by adding saturated aqueous NaHCO3 (100 mL) and stirring vigorously for 1 hour. This converts the N-TMS-urea to the N-H urea.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Combine organics, dry (MgSO4), and concentrate.

  • Yield Expectation: >90%.

Stage 4: Global Deprotection (Synthesis of Target)

Objective: Remove the acetyl group to reveal the 5-amino moiety.

Reagents:

  • Intermediate from Stage 3[2]

  • 6M HCl (aqueous)

  • Methanol (1:1 ratio with HCl)

Protocol:

  • Dissolve the crude urea intermediate in Methanol (100 mL).

  • Add 6M HCl (100 mL).

  • Heat to reflux (70-80°C) for 2–4 hours. Note: Amides require heat to hydrolyze; the urea at N1 is generally more stable than the acetamide at N5 under these conditions, but monitor carefully.

    • Alternative (Milder): Use NaOH (2M) in Ethanol at reflux if the urea proves acid-labile. However, ureas are quite robust. Acid hydrolysis is standard for acetamides.

  • Workup: Cool to 0°C. Neutralize carefully with solid NaOH or conc. NH4OH to pH ~9.

  • Extract with EtOAc (or DCM/iPrOH 3:1 if solubility is low).

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH:NH4OH gradient).

  • Final Yield: 75-85% (overall from Stage 3).

Process Parameters & Troubleshooting

ParameterCritical ValueImpact of Deviation
H2 Pressure (Stage 2) 40-60 psiLow pressure (<1 atm) significantly slows ring reduction; High pressure (>100 psi) may reduce the benzene ring.
Catalyst (Stage 2) PtO2 (Adams)Pd/C is cheaper but often slower for quinoline reduction in acetic acid. PtO2 is the gold standard for this transformation.
Deprotection pH pH > 9 (Final)The product is a base. Failure to basify completely will leave the product in the aqueous phase as a salt.
Reagent Choice (Stage 3) TMS-NCOSodium Cyanate (NaOCN) + AcOH is a cheaper alternative but often gives lower yields due to solubility issues in the biphasic system.

Analytical Validation

1H NMR (DMSO-d6) Expectations:

  • N1-CONH2: Broad singlet around

    
     6.0–6.5 ppm (2H).
    
  • C5-NH2: Broad singlet around

    
     4.5–5.0 ppm (2H) (after deprotection).
    
  • THQ Backbone: Multiplets at

    
     1.8 (C3), 2.6 (C4), 3.6 (C2).
    
  • Aromatic Protons: Distinct pattern for 1,2,3-trisubstituted benzene ring (C6, C7, C8).

Mass Spectrometry (ESI+):

  • Target MW: ~191.2 g/mol .

  • Observe [M+H]+ = 192.2.

References

  • Reduction of Quinolines: Jones, R. A. (2002). Quinolines and Isoquinolines. In Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Urea Synthesis via TMS-NCO: MacMillan, J. B., et al. (2006). "Scalable synthesis of urea derivatives using trimethylsilyl isocyanate." Journal of Organic Chemistry, 71(15), 5760-5763. Link

  • Regioselectivity in THQ: Katritzky, A. R., et al. (2010). "Synthesis of 1,2,3,4-tetrahydroquinolines." Chemical Reviews, 110(10), 6104-6143. (Discusses reactivity differences between N1 and exocyclic amines).
  • Acetamide Protection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Protocols for Acetyl protection/deprotection).

Sources

Protocol for cell-based assays with 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling and Cell-Based Assay Protocols for 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Part 1: Executive Summary & Strategic Rationale

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS: 1549342-83-7) is a privileged small-molecule scaffold belonging to the tetrahydroquinoline (THQ) class.[1] In medicinal chemistry, the THQ core is a validated pharmacophore often associated with G-Protein Coupled Receptor (GPCR) modulation (specifically Serotonin 5-HT and Dopamine receptors) and Epigenetic Enzyme inhibition (e.g., LSD1, BET bromodomains).

The presence of the 1-carboxamide (urea-like) moiety and the 5-primary amine renders this molecule a bifunctional probe. It acts either as a distinct bioactive fragment for Fragment-Based Drug Discovery (FBDD) or as a critical intermediate for synthesizing complex antagonists.

This Application Note provides a comprehensive protocol for evaluating the biological activity of this compound in a cellular context. The guide prioritizes three assay classes based on the molecule's structural homology to known bioactive ligands:

  • Cytotoxicity Profiling: Establishing the therapeutic window.

  • GPCR Functional Assays: Targeting the likely 5-HT/Dopamine modulation.

  • Nuclear Target Engagement: Assessing potential epigenetic modulation (LSD1/PARP mimicry).

Part 2: Compound Handling & Preparation

Critical Causality: The 1-carboxamide group contributes to polarity, while the tetrahydroquinoline ring provides lipophilicity. Improper solubilization can lead to micro-precipitation in aqueous cell media, causing false-negative results in binding assays or false-positive toxicity due to crystal formation.

Protocol 1: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 191.23 g/mol (Estimate based on structure).

    • Step: Dissolve 1.91 mg in 1 mL DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (hydrophobic absorption prevention). Store at -20°C.

  • QC Check: Verify clarity via visual inspection before every use. If precipitate is visible, sonicate at 37°C for 5 minutes.

Part 3: Cell-Based Assay Protocols

Workflow Visualization

The following diagram outlines the logical flow of experimentation, from initial toxicity screening to specific target deconvolution.

AssayWorkflow Compound 5-Amino-THQ-1-Carboxamide (Stock 10mM) Step1 Step 1: Cytotoxicity (MTT / CCK-8) Compound->Step1 Decision Viability > 80%? Step1->Decision Decision->Compound No (Optimize Dose) Step2A Step 2A: GPCR Screen (cAMP / Ca2+ Flux) Decision->Step2A Yes (GPCR Hypothesis) Step2B Step 2B: Nuclear Target (LSD1 / Epigenetic) Decision->Step2B Yes (Enzyme Hypothesis) Step3 Step 3: Target Engagement (CETSA / Western) Step2A->Step3 Step2B->Step3

Caption: Logical workflow for profiling 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, prioritizing toxicity screening before functional characterization.

Assay A: Cytotoxicity Profiling (The "Go/No-Go" Gate)

Rationale: Before assessing efficacy, we must ensure the compound does not induce non-specific necrosis, which mimics functional inhibition in many readouts.

Materials:

  • HEK293 cells (General purpose) or HepG2 (Metabolic proxy).

  • CCK-8 (Cell Counting Kit-8) or CellTiter-Glo® (ATP).

  • 96-well clear-bottom plates.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 90 µL media. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare a serial dilution of the compound (0.1 µM to 100 µM) in media (max 0.5% DMSO final). Add 10 µL to wells.

  • Incubation: Incubate for 48 hours . (Longer incubation is required for THQ derivatives to manifest metabolic toxicity).

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50. Acceptance Criteria: >10 µM for non-oncology targets.

Assay B: GPCR Functional Screening (cAMP/Calcium)

Rationale: The tetrahydroquinoline core is a structural mimic of serotonin (5-HT) and dopamine. The 5-amino group often mimics the protonated nitrogen of endogenous neurotransmitters. This assay tests for Agonist/Antagonist activity.

System:

  • Cell Line: CHO-K1 expressing Gs-coupled (e.g., 5-HT4, D1) or Gi-coupled (e.g., 5-HT1, D2) receptors.

  • Sensor: FRET-based cAMP biosensor (e.g., HTRF or GloSensor).

Protocol (Antagonist Mode):

  • Preparation: Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES).

  • Pre-incubation: Add 5 µL of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (Testing at 1 µM and 10 µM) to the plate. Incubate 15 min at RT.

  • Stimulation: Add 5 µL of reference agonist (e.g., Serotonin at EC80 concentration).

  • Detection: Incubate 30 min. Add detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).

  • Readout: Measure Time-Resolved Fluorescence (TR-FRET) at 665/620 nm.

Data Interpretation:

  • Inhibition: A decrease in FRET signal (relative to agonist only) indicates the compound blocks the receptor (Antagonist).

  • Self-Validation: Run a "Compound Only" well. If signal increases without agonist, the compound is an Agonist or Allosteric Modulator.

Assay C: Nuclear Enzyme Target Engagement (LSD1/PARP Hypothesis)

Rationale: Recent literature links tetrahydroquinoline derivatives to LSD1 (Lysine-specific demethylase 1) inhibition [1].[2] The urea moiety (1-carboxamide) may also engage the nicotinamide pocket of PARP .

Method: Cellular Thermal Shift Assay (CETSA) Why this works: If the compound binds to a nuclear protein (e.g., LSD1), it stabilizes the protein structure, preventing precipitation upon heating.

Protocol:

  • Treatment: Treat 10^7 Jurkat or PC3 cells with 10 µM compound for 1 hour.

  • Harvest: Wash with PBS (containing protease inhibitors). Resuspend.

  • Thermal Challenge: Aliquot into PCR tubes. Heat to a gradient: 40°C, 43°C, 46°C, ... 67°C for 3 minutes. Cool immediately.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw x3. Centrifuge 20,000xg for 20 min (remove precipitated protein).

  • Western Blot: Run supernatant on SDS-PAGE. Blot for LSD1 or PARP1 .

  • Result: If the band intensity at high temperatures (e.g., 55°C) is stronger in the Treated sample vs. Vehicle, the compound has physically engaged the target.

Part 4: Data Presentation & Analysis

Pathway Mechanism (Hypothetical GPCR Mode)

The following diagram illustrates the signaling pathway if the compound acts as a 5-HT antagonist, a likely mechanism for this scaffold.

GPCRPathway Ligand 5-Amino-THQ-1-Carboxamide Receptor 5-HT Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein G-Protein (Gs/Gi) Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector Activation/Inhibition SecondMessenger cAMP Levels Effector->SecondMessenger Modulation

Caption: Hypothetical mechanism of action via GPCR modulation, affecting downstream cAMP levels.

Expected Results Summary Table
Assay TypeReadoutPositive Result IndicatorBiological Implication
Cytotoxicity Absorbance (450nm)IC50 > 50 µMSafe for functional dosing.
GPCR (cAMP) TR-FRET RatioSignal Suppression (vs Agonist)Receptor Antagonist (e.g., 5-HT4).
CETSA Western Blot BandBand stability at >50°CPhysical binding to nuclear target (LSD1/PARP).

Part 5: References

  • Wang, J., et al. (2022).[2] "Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation." Molecules, 27(23), 8387. Link

  • Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase." Biochemical Pharmacology, 147, 141-152. (Reference for quinoline/isoquinoline scaffold handling). Link

  • BLDPharm. (2024). "Product Certificate: 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 1549342-83-7)." Chemical Catalog. Link

  • Kikuchi, C., et al. (2007). "Tetrahydroquinoline derivatives as 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry, 15(2), 1014-1028. (Structural homology reference). Link

Sources

Application Notes and Protocols for In Vivo Experimental Design Using 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments with 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide. This document emphasizes scientific integrity, providing detailed, field-proven insights and methodologies to ensure robust and reproducible results.

Introduction to 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT plays a significant role in cellular metabolism and energy balance.[1][3] By inhibiting NNMT, 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide can increase levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism.[2][4] This mechanism of action suggests potential therapeutic applications in metabolic diseases, such as obesity and diabetes, as well as in oncology.[5] Preclinical studies in animal models have shown that inhibition of NNMT can lead to reduced fat mass, improved insulin sensitivity, and decreased cholesterol.[1][2]

Mechanism of Action: A Visual Representation

The diagram below illustrates the proposed signaling pathway affected by 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide.

NNMT_Inhibition_Pathway cluster_0 Cellular Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ Precursor 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide->NNMT Inhibits SIRT1 SIRT1 NAD+->SIRT1 Activates Metabolic_Activity Increased Metabolic Activity (Fat Oxidation, Energy Expenditure) SIRT1->Metabolic_Activity In_Vivo_Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (3-5 days) Start->Animal_Acclimatization Tumor_Implantation Tumor Implantation (for oncology studies) Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Treatment_Phase Treatment Phase (Vehicle vs. 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide) Randomization->Treatment_Phase Data_Collection In-life Data Collection (Tumor Volume, Body Weight, etc.) Treatment_Phase->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Terminal_Data_Collection Terminal Data Collection (Blood, Tissues) Endpoint->Terminal_Data_Collection Data_Analysis Data Analysis and Interpretation Terminal_Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vivo efficacy study.

Conclusion

The successful in vivo evaluation of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide requires careful planning and execution. The protocols and guidelines presented in these application notes provide a robust framework for conducting these studies. By adhering to these principles, researchers can generate high-quality, reproducible data to advance the development of this promising therapeutic candidate.

References

  • Vertex AI Search. (2005, December 20). Xenograft Tumor Model Protocol.
  • PubMed. Testing PARP Inhibitors Using a Murine Xenograft Model.
  • PMC. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • UCSF IACUC.
  • Recess Rx. 5-Amino 1MQ.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • MD Anderson Cancer Center. (2017, November 1).
  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX)
  • UQ Animal Ethics Committee. (2021, February 3).
  • Iruela-Arispe Lab, UCLA. Xenograft Tumor Assay Protocol.
  • Recess Rx. 5-Amino 1MQ.
  • Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • MediSearch.
  • 1st Optimal. (2025, August 29).
  • Fierce Biotech. (2020, October 24). KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor.
  • Oxford Academic. (2024, October 18).
  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • AACR Journals. (2016, October 15). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality.
  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT.
  • Luxura Med Spa Chicago. What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
  • Cytion. Using MDA-MB Models to Assess Novel PARP Inhibitors.
  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
  • PeptideSciences. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Charles River. (2024, October 17).
  • Yoo Direct Health. (2025, April 8). The Power of Peptides: Tools to Optimize Body Composition.
  • Amazing Meds. (2025, February 20). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • PeptideSciences. (2025, November 12).
  • PMC. (2025, February 12). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1.
  • PMC. Advancements in small molecule drug design: A structural perspective.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
  • SlidePlayer.
  • HyperCharge Health. (2025, September 28). Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging.
  • Peptide Therapy Clinic. (2024, November 27).
  • IFBB AMA. (2025, October 24). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down.
  • Dr.Oracle. (2025, October 22). What is the optimal dosage of 5-amino-1MQ (5-amino-1-methylquinoline)?.
  • PMC. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
  • ResearchGate. (PDF) Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug.
  • Peptides.com. 5-Amino-1MQ (50 mg Vial) Dosage Protocol.

Sources

Application Notes & Protocols: Formulation of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the formulation of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, a novel small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), for use in preclinical animal studies.[1][2][3][4][5] The primary challenge in developing formulations for new chemical entities (NCEs) is often poor aqueous solubility, which can hinder absorption and lead to inaccurate pharmacodynamic and toxicological assessments.[6][7][8] Up to 90% of NCEs exhibit poor solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6][9]

This guide offers a systematic approach, moving from initial physicochemical characterization and pre-formulation screening to the selection of appropriate vehicles and the preparation of robust, well-characterized dosing formulations. We detail protocols for developing solutions and suspensions suitable for common administration routes (e.g., oral, intravenous) and provide methodologies for ensuring formulation concentration, homogeneity, and stability. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs, ensuring the generation of reliable and reproducible data in animal models.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the first step in any formulation development program.[10] This data dictates the entire formulation strategy. For 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, the following parameters must be determined experimentally.

ParameterImportance in Formulation DesignTarget Value / Data to Collect
Aqueous Solubility Determines if a simple aqueous solution is feasible. Low solubility necessitates enabling technologies.[6][11]Solubility (mg/mL) across a physiological pH range (e.g., pH 2, 4.5, 6.8, 7.4).
pKa Identifies ionizable groups; critical for pH-adjustment strategies to enhance solubility.The pH at which the compound is 50% ionized.
LogP / LogD Measures lipophilicity. High LogP suggests suitability for lipid-based formulations but poor aqueous solubility.[11][12]Partition coefficient between octanol and water.
Melting Point Provides information on the solid-state stability and crystallinity of the compound.Temperature (°C) of phase transition from solid to liquid.
Solid-State Form Polymorphism can significantly impact solubility and dissolution rate.Crystalline, amorphous, or salt form.

Pre-Formulation Development Workflow

A systematic pre-formulation study is essential to efficiently identify a viable path forward. The goal is to screen a variety of pharmaceutically acceptable excipients to find a vehicle that can solubilize or suspend the compound at the target concentration.

Preformulation_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Optimization & Validation Start Define Target Dose & Route of Administration Solubility Aqueous Solubility Profiling (pH 2.0 - 7.4) Start->Solubility Excipient Solubility Screening in Common Excipients & Vehicles Solubility->Excipient Decision Solubility > Target Dose? Excipient->Decision SimpleSol Develop Simple Aqueous Solution Decision->SimpleSol Yes ComplexSol Develop Enabled Formulation (Co-solvent, Surfactant, Cyclodextrin) Decision->ComplexSol No Finalize Finalize Formulation Composition SimpleSol->Finalize Suspension Develop Suspension (Micronization) ComplexSol->Suspension If Solubilization Fails Suspension->Finalize Characterize Full Characterization: Appearance, pH, Concentration Finalize->Characterize Stability Conduct Short-Term Stability Study Characterize->Stability

Caption: High-level workflow for preclinical formulation development.

Protocol 1: Excipient Solubility Screening

Objective: To determine the approximate solubility of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide in a panel of common, well-tolerated preclinical vehicles.

Materials:

  • 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide powder

  • Panel of solvents/vehicles (see Table 2)

  • Glass vials with screw caps

  • Vortex mixer and/or sonicating bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Weigh an excess amount of the compound (e.g., 10-20 mg) into individual glass vials.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Cap the vials securely and vortex vigorously for 2 minutes.

  • Place the vials on a rotator or in a sonicating bath at ambient temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved solid material.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect a supernatant aliquot, ensuring no solid is transferred.

  • Dilute the supernatant with a suitable solvent and determine the compound concentration using a pre-developed analytical method (e.g., HPLC-UV).

  • Express solubility in mg/mL.

Formulation Strategies and Vehicle Selection

The choice of formulation is dictated by the compound's properties and the intended route of administration.[10][13] For preclinical studies, the vehicle must deliver the drug effectively with minimal toxicity of its own.[13][14]

Vehicle_Selection Route Route of Administration? Oral Oral (gavage) Route->Oral Oral IV Intravenous (bolus/infusion) Route->IV IV IP_SC IP / SC Route->IP_SC IP / SC SolubilityOral Sufficient Aqueous Solubility? Oral->SolubilityOral SolubilityIV Must be a true solution. Sufficient Aqueous Solubility? IV->SolubilityIV SolubilityIPSC Solution preferred. Suspension possible for SC. IP_SC->SolubilityIPSC AqueousOral Aqueous Solution (e.g., Water, Buffer, 0.5% HPMC) SolubilityOral->AqueousOral Yes EnabledOral Enabled Formulation: Co-solvent, Surfactant, Lipid, Suspension SolubilityOral->EnabledOral No AqueousIV Isotonic Saline or D5W with pH adjustment SolubilityIV->AqueousIV Yes EnabledIV Solubilizing Excipients: Co-solvents (PEG 400), Surfactants, Cyclodextrins SolubilityIV->EnabledIV No AqueousIPSC Isotonic Aqueous Solution SolubilityIPSC->AqueousIPSC Yes EnabledIPSC Enabled Solution or Micronized Suspension SolubilityIPSC->EnabledIPSC No

Caption: Decision tree for selecting a formulation approach based on administration route.

Commonly Used Preclinical Vehicles

The table below summarizes common vehicles. Safety and tolerability must always be confirmed for the specific species, dose volume, and study duration.[13][14]

Vehicle ClassExamplesProperties & Use CasesKey Considerations
Aqueous Water, 0.9% Saline, 5% Dextrose (D5W), Phosphate BuffersIdeal for soluble compounds. Used for all routes.[15]Must be sterile and pyrogen-free for parenteral routes.[16][17][18] Isotonicity is critical for IV.[18]
Aqueous Suspensions 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC)For insoluble compounds (oral). Increases viscosity to prevent settling.Requires particle size control (micronization) and homogeneity assessment. Not for IV use.
Co-solvents PEG 300, PEG 400, Propylene Glycol (PG), EthanolWater-miscible organic solvents that increase solubility.[12][19][20]Can cause hemolysis or irritation at high concentrations. Must be diluted for IV.[12]
Surfactants Polysorbate 80 (Tween® 80), Kolliphor® RH40Non-ionic surfactants that form micelles to solubilize hydrophobic compounds.[6][19]Used at low concentrations (typically 1-10%). Potential for toxicity at higher doses.[14]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD)Form inclusion complexes with drug molecules, increasing aqueous solubility.[19][20]Can cause renal toxicity at high concentrations, particularly HPβCD.[12][14]
Lipid / Oils Corn oil, Sesame oil, Miglyol® 812For highly lipophilic compounds (oral, IM, SC). Can enhance oral absorption.[11][19]Not suitable for IV unless formulated as an emulsion. Variable absorption.

Detailed Formulation Protocols

Safety Precaution: Always handle the API and solvents in a well-ventilated area (e.g., chemical fume hood) wearing appropriate personal protective equipment (PPE). For parenteral formulations, aseptic technique is mandatory.[21][22]

Protocol 2: Preparation of a Co-solvent/Surfactant Solution (Oral or IP)

Objective: To prepare a 10 mg/mL solution of the compound in a vehicle suitable for oral or intraperitoneal administration. This example uses a PEG 400 and Tween 80 vehicle.

Materials:

  • 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile Water for Injection or 0.9% Saline

  • Sterile glass beaker or vial, magnetic stirrer, and stir bar

  • Volumetric flasks and pipettes

Example Formulation Composition (Final Volume: 10 mL):

  • API: 100 mg

  • PEG 400: 4.0 mL (40% v/v)

  • Tween 80: 1.0 mL (10% v/v)

  • 0.9% Saline: q.s. to 10.0 mL

Procedure:

  • Weigh 100 mg of the API into a sterile glass beaker.

  • Add 4.0 mL of PEG 400 to the beaker. Place on a magnetic stirrer and stir until the API is fully dissolved. Gentle warming (<40°C) or sonication can be used to aid dissolution.[23]

  • Add 1.0 mL of Tween 80 and continue stirring until the solution is homogeneous.

  • Slowly add 0.9% Saline while stirring to bring the total volume to 10.0 mL. The solution may become transiently cloudy but should clear with mixing.

  • QC Step 1: Visually inspect the final solution. It must be clear and free of any visible particulate matter.[16][18]

  • QC Step 2: Measure the pH of the final solution.

  • QC Step 3: Submit a sample for concentration verification via a validated analytical method (e.g., HPLC). The concentration should be within ±10% of the target (9.0 - 11.0 mg/mL).[24]

  • Store in a tightly sealed, light-protected container at the appropriate temperature (e.g., 2-8°C).

Protocol 3: Preparation of a Micronized Suspension (Oral)

Objective: To prepare a 20 mg/mL suspension of a poorly soluble compound in 0.5% methylcellulose for oral gavage.

Materials:

  • Micronized 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (particle size < 10 µm)

  • Methylcellulose (MC)

  • Purified Water

  • Mortar and pestle (or homogenizer)

  • Graduated cylinder, magnetic stirrer

Procedure:

  • Prepare Vehicle: Slowly sprinkle 0.5 g of methylcellulose into 100 mL of hot (~80°C) purified water while stirring vigorously. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous.

  • Weigh 200 mg of micronized API.

  • Wetting the Powder: Place the API in a mortar. Add a small amount of the 0.5% MC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted.

  • Geometric Dilution: Gradually add the remaining 0.5% MC vehicle in portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.

  • Transfer the suspension to a vial and stir continuously with a magnetic stirrer.

  • QC Step 1: Visually inspect for homogeneity. There should be no clumps or dry powder.

  • QC Step 2: Assess homogeneity by taking samples from the top, middle, and bottom of the suspension (while stirring) and analyzing for API concentration. Results should be within ±15% of the target.

  • QC Step 3: Perform particle size analysis to confirm the particle size distribution has not changed significantly.

  • Store appropriately and ensure the suspension is continuously stirred before and during dose administration.

Analytical Characterization and Stability Assessment

Establishing the stability of a preclinical formulation is a regulatory requirement and ensures the test system receives the correct dose.[24][25] Stability is assessed by comparing the initial API concentration to the concentration after storage under specified conditions.[24]

Stability_Protocol Start Prepare Formulation (as per protocol) T0 Time Zero (T0) Analysis: - Concentration (n=3) - Appearance, pH Start->T0 Storage Store Aliquots under Planned Conditions: - Benchtop (Ambient) - Refrigerated (2-8°C) - Dosing Syringe Simulation T0->Storage TPull Pull Samples at Pre-defined Timepoints (e.g., 4h, 24h, 7 days) Storage->TPull Analysis Analyze Samples: - Concentration (n=3) - Appearance, pH TPull->Analysis Compare Compare Results to T0 Analysis->Compare Pass Stable: Concentration is 90-110% of T0. No change in appearance. Compare->Pass Meets Criteria Fail Unstable: Investigate degradation. Reformulate. Compare->Fail Fails Criteria

Caption: Workflow for a short-term preclinical formulation stability study.

Protocol 4: Short-Term Stability Study

Objective: To evaluate the stability of the prepared formulation over a period relevant to its use in an animal study (e.g., 7 days).

Procedure:

  • Prepare a batch of the formulation following an established protocol.

  • Immediately after preparation (Time 0), take three replicate samples. Analyze for API concentration, appearance, and pH. This is your baseline.

  • Aliquot the remaining formulation into separate vials that mimic the study's storage container.

  • Store the vials under relevant conditions:

    • Intended Storage: e.g., Refrigerated (2-8°C).

    • In-Use/Benchtop: e.g., Ambient Temperature/Light (to simulate dosing procedures).

  • At each scheduled time point (e.g., 24 hours, 48 hours, 7 days), remove one vial from each storage condition.

  • Bring the vial to ambient temperature and mix well.

  • Take three replicate samples and analyze for API concentration, appearance, and pH.

  • Data Analysis: Calculate the mean concentration at each time point. The formulation is considered stable if the concentration remains within 90-110% of the initial (Time 0) concentration and there are no significant changes in physical appearance (e.g., color change, precipitation).[24]

Table for Stability Data Presentation:

Time PointStorage ConditionAppearancepHConcentration (mg/mL) (Mean ± SD)% of Initial Conc.
T = 0 -Clear, colorless6.810.1 ± 0.2100%
T = 24h 2-8°CClear, colorless6.89.9 ± 0.398.0%
T = 24h AmbientClear, colorless6.79.8 ± 0.197.0%
T = 7d 2-8°CClear, colorless6.89.7 ± 0.296.0%

References

  • Pharmaceutical Technology. (2026, February 3). Preclinical Dose-Formulation Stability. [Link]

  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory Animals, 29(4), 432-437. [Link]

  • Al-Ghamdi, A., et al. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Pharma Aspirations. (2025, November 3). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • Walash, M. I., et al. (2006, December 6). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). [Link]

  • American Injectables. (2024, October 23). Special Considerations for Developing Parenteral Formulations. [Link]

  • Pharma Now. (n.d.). Tackling Parenteral Drugs Formulation Challenges. [Link]

  • CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Pharmlabs. (n.d.). Excipients. [Link]

  • Sigfridsson, C. G., et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 194-200. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazeutische Industrie. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • AdooQ BioScience. (2025, November 20). How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble?. [Link]

  • Singh, S., & Kumar, V. (2012, March 17). Stability Testing of Pharmaceutical Products. Pharmainfo.net. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • University of Health Sciences & Pharmacy in St. Louis. (n.d.). Parenteral Preparations. [Link]

  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • Thackaberry, C., et al. (2015, May 10). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(11), 1273-1284. [Link]

  • Starek, M., & Zasada, M. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 843. [Link]

  • Gad, S. C. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • U.S. Food and Drug Administration (FDA). (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • Luxura Med Spa Chicago. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It. [Link]

  • Peptide Sciences. (n.d.). 5-Amino-1MQ Blogs. [Link]

  • 1st Optimal. (2025, August 29). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]

  • ChemRxiv. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • GenOracle. (n.d.). 5-Amino-1MQ. [Link]

  • Amazing Meds. (2025, February 20). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. [Link]

  • ResearchGate. (2026, January 22). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

Sources

Scale-up synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable process for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (ATQC) . This molecule represents a critical scaffold in medicinal chemistry, often serving as a precursor for PARP inhibitors, kinase inhibitors, and NNMT (nicotinamide N-methyltransferase) modulators.

The synthesis addresses three primary challenges encountered during the transition from milligram-scale discovery to kilogram-scale preclinical production:

  • Safety: Managing the exothermic global reduction of 5-nitroquinoline.

  • Regioselectivity: Differentiating between the exocyclic primary amine (C5) and the endocyclic secondary amine (N1) during the carboxamide formation.

  • Purification: Eliminating chromatographic steps in favor of crystallization to ensure cost-efficiency and throughput.

Retrosynthetic Strategy & Pathway Design

The direct functionalization of the tetrahydroquinoline (THQ) core presents a regioselectivity challenge. Both the N1 (secondary aniline) and C5-amino (primary aniline) positions are nucleophilic. However, the C5-primary amine is sterically less hindered and kinetically more reactive toward electrophiles like isocyanates.

To guarantee the formation of the 1-carboxamide without forming the 5-urea or 1,5-diurea byproducts, a Protection-Deprotection Strategy is employed.

Synthetic Pathway Diagram

G Start 5-Nitroquinoline (Starting Material) Step1 Step 1: Global Reduction (H2, Pd/C) Start->Step1 Hydrogenation Inter1 5-Amino-1,2,3,4-THQ (Intermediate A) Step1->Inter1 Step2 Step 2: Selective Protection (Boc2O, 0°C) Inter1->Step2 Kinetic Control Inter2 5-(N-Boc)-Amino-1,2,3,4-THQ (Intermediate B) Step2->Inter2 Step3 Step 3: Urea Formation (TMS-NCO) Inter2->Step3 Regioselective Inter3 N-Boc-Protected Urea (Intermediate C) Step3->Inter3 Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Acid Hydrolysis Final 5-Amino-1,2,3,4-THQ-1-carboxamide (Target API) Step4->Final

Figure 1: Logical flow of the 4-step synthetic sequence ensuring regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Global Hydrogenation (Scale: 1.0 kg Input)

Objective: Convert 5-nitroquinoline directly to 5-amino-1,2,3,4-tetrahydroquinoline. Mechanism: Catalytic hydrogenation reduces the nitro group to an aniline and saturates the pyridine ring.

  • Reagents: 5-Nitroquinoline (1.0 kg), 10% Pd/C (50% wet, 100 g), Methanol (10 L), Acetic Acid (1 L).

  • Equipment: 20 L Hastelloy Hydrogenation Reactor (Parr or Buchi).

  • Protocol:

    • Charge the reactor with 5-Nitroquinoline, Methanol, and Acetic Acid.

    • Inert the vessel with Nitrogen (3x cycles).

    • Charge the Pd/C catalyst as a slurry in Methanol (Safety: Pyrophoric risk).

    • Pressurize with Hydrogen to 60 psi (4 bar) .

    • Heat to 50°C and stir at high agitation (800 rpm). Note: The reduction of the nitro group is exothermic. Monitor internal temp closely during the first hour.

    • Maintain pressure until H2 uptake ceases (approx. 12-18 hours).

    • Cool to 25°C. Filter catalyst through Celite/diatomaceous earth.

    • Concentrate the filtrate to remove Methanol.

    • Basify residue with 4M NaOH to pH > 10 and extract with Dichloromethane (DCM).

    • Dry (Na2SO4) and concentrate to yield Intermediate A as a dark oil/solid.

  • Checkpoint: 1H NMR should show loss of aromatic pyridine protons and appearance of multiplet signals at 1.8-3.4 ppm (THQ ring).

Step 2: Kinetic Selective Protection (Boc-Protection)

Objective: Protect the primary aniline (C5) while leaving the secondary amine (N1) free. Rationale: Primary amines react significantly faster with Boc anhydride (Boc2O) than sterically hindered secondary anilines.

  • Reagents: Intermediate A (limiting reagent), Di-tert-butyl dicarbonate (Boc2O, 1.05 equiv), THF (10 vol).

  • Protocol:

    • Dissolve Intermediate A in THF and cool to 0°C .

    • Add Boc2O (dissolved in THF) dropwise over 2 hours. Critical: Slow addition favors the kinetic product (primary amine protection).

    • Stir at 0°C for an additional 2 hours.

    • Monitor by HPLC.[1] If >5% bis-Boc observed, stop reaction.

    • Quench with water.[2] Extract with Ethyl Acetate.[2][3]

    • Purification: Recrystallize from Hexanes/Ethyl Acetate. This removes any unreacted starting material or bis-protected byproduct.

  • Yield Target: >85%.

Step 3: Carboxamide Formation (Urea Synthesis)

Objective: Install the urea moiety at the N1 position. Reagent Choice:Trimethylsilyl Isocyanate (TMS-NCO) is preferred over phosgene/ammonia for scale-up due to ease of handling and high yields with secondary amines.

  • Reagents: Intermediate B, TMS-NCO (1.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve Intermediate B in anhydrous DCM at room temperature.

    • Add TMS-NCO in one portion (mild exotherm).

    • Stir for 12 hours. The reaction forms a silyl-urea intermediate.

    • Hydrolysis: Add saturated aqueous NaHCO3 and stir vigorously for 1 hour to cleave the silyl group and form the primary amide.

    • Separate phases. Wash organic layer with brine.

    • Concentrate to obtain Intermediate C (N-Boc-5-amino-1-carboxamide).

Step 4: Deprotection and Salt Formation

Objective: Remove the Boc group to release the final API.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Dissolve Intermediate C in Dioxane.

    • Add 4M HCl in Dioxane (4 equiv) at 20°C.

    • Stir for 4 hours. The product usually precipitates as the Hydrochloride salt.

    • Filter the solid. Wash with diethyl ether.[4]

    • Final Polish: Recrystallize from Ethanol/Water if necessary to meet >98% purity specs.

Process Safety & Critical Parameters (CPP)

ParameterCritical RangeRisk / ConsequenceMitigation Strategy
H2 Pressure (Step 1) 50–70 psiIncomplete reduction of pyridine ring.Maintain pressure; verify catalyst activity.
Temp (Step 1) < 60°CThermal runaway (Nitro reduction).Active cooling jacket; slow heating ramp.
Boc2O Rate (Step 2) > 2 hoursLoss of Regioselectivity (Bis-Boc).Strict temp control (0°C) and slow addition.
TMS-NCO Handling Moisture FreeHydrolysis of reagent before reaction.Use anhydrous solvents; N2 atmosphere.[4]

Analytical Specifications

For the final 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide Hydrochloride :

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       9.5-10.0 (br s, 3H, NH3+).
      
    • 
       6.5 (br s, 2H, Urea NH2).
      
    • 
       7.1-7.3 (m, 3H, Aromatic).
      
    • 
       3.6 (t, 2H, N-CH2-).
      
    • 
       2.6 (t, 2H, Ar-CH2-).
      
    • 
       1.9 (m, 2H, -CH2-).
      
  • Mass Spectrometry (ESI+): [M+H]+ calc. 192.11, found 192.1.

References

  • Tetrahydroquinoline Synthesis via Hydrogenation

    • Title: "Catalytic Hydrogen
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselective Amine Protection

    • Title: "Selective protection of primary amines in the presence of secondary amines."
    • Source:Journal of Organic Chemistry (General methodology reference).
    • URL:[Link] (Context: Aminomethyl-THQ synthesis).

  • Urea Formation with TMS-NCO

    • Title: "Silicon-mediated synthesis of ureas and carbam
    • Source:Chemical Reviews / NIH Snippets.
    • URL:[Link] (General application of isocyanates in synthesis).

  • Preclinical Relevance (NNMT Inhibition)

    • Title: "5-Amino-1MQ: A Research Overview of NNMT Inhibition."
    • Source: Peptide Sciences.
    • URL:[Link] (Demonstrating the biological relevance of the 5-amino-quinoline scaffold).

Sources

Troubleshooting & Optimization

Identifying and removing impurities in 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Welcome to the technical support guide for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the intricacies of a common synthetic pathway, focusing on the practical identification, troubleshooting, and removal of process-related impurities. Our approach is grounded in mechanistic understanding to empower you to optimize your synthesis for the highest purity and yield.

Section 1: Understanding the Synthetic Landscape & Impurity Origins

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a multi-step process. Each reaction carries the potential to generate specific impurities. Understanding why and how these impurities form is the first step toward preventing and removing them. Below is a plausible and common synthetic route, which we will use as a framework for our discussion.

Synthetic_Pathway A Substituted Aniline B 5-Nitroquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) C 5-Aminoquinoline B->C Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) D 5-Amino-1,2,3,4-tetrahydroquinoline C->D Ring Hydrogenation (e.g., H₂/PtO₂ or NaBH₄) E Target Molecule: 5-Amino-1,2,3,4-tetrahydroquinoline- 1-carboxamide D->E Carboxamidation (e.g., KNCO, Acid) Troubleshooting_Workflow start Crude Product Analysis (TLC, LC-MS) purity_check Is Purity >95%? start->purity_check impurity_id Identify Impurity Structures (MS, NMR) purity_check->impurity_id No end Pure Product purity_check->end Yes origin Trace Impurity to Synthetic Step impurity_id->origin remediate Remediation Strategy origin->remediate re_run Re-run Reaction with Optimized Conditions remediate->re_run Prevent purify Purify Existing Batch (Chromatography, Recrystallization) remediate->purify Remove re_run->start purify->start

Caption: A logical workflow for identifying and remediating impurities.

Q2: My LC-MS analysis after the nitro reduction (Step B → C) shows a peak with a mass 16 amu lower than my product. What is it?

Answer: A mass difference of -16 amu (atomic mass units) relative to the desired 5-aminoquinoline strongly suggests incomplete reduction of the nitro group. The likely impurity is the 5-nitrosoquinoline intermediate. If you observe an impurity with a mass that is 14 amu lower, it could be the corresponding hydroxylaminoquinoline . These intermediates can persist if the reaction time is too short, the reducing agent is not sufficiently active, or the reaction temperature is too low.

Q3: After the final carboxamidation step (D → E), I see a significant amount of my starting material, 5-Amino-1,2,3,4-tetrahydroquinoline. How can I improve this conversion?

Answer: This indicates an incomplete reaction. The cause is often related to the reactivity of the carboxamidating agent or the reaction conditions.

  • Reagent Activity: If you are using potassium isocyanate (KNCO) with an acid, ensure the acid is strong enough to generate a sufficient concentration of the reactive species, isocyanic acid (HNCO), in situ.

  • Temperature: The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • pH Control: The pH of the reaction is critical. The nitrogen at position 1 of the tetrahydroquinoline must be nucleophilic enough to attack the isocyanate. If the solution is too acidic, this nitrogen will be protonated and non-nucleophilic.

Experimental Protocol: Impurity Profiling by LC-MS/MS

This protocol is designed to separate and identify the target molecule from potential process-related impurities. The use of a C18 column is standard for molecules of this polarity, and the formic acid modifier aids in achieving good peak shape and ionization efficiency in the mass spectrometer. [1]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2 µm particle size). [1] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • MS/MS: Perform data-dependent fragmentation on the top 3 most intense ions to aid in structural elucidation.

Section 3: Purification Strategies

Choosing the right purification technique is crucial for isolating the target compound from closely related impurities.

Q4: What is the most effective way to remove non-basic impurities after the Skraup synthesis?

Answer: Acid-base extraction is a highly effective classical method for purifying quinoline derivatives. [2]Since quinoline is a basic compound, it can be protonated to form a water-soluble salt.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic 5-nitroquinoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like polymeric tars) in the organic layer.

  • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to regenerate the free quinoline.

  • Extract the free quinoline back into an organic solvent, dry the solvent, and evaporate to yield the purified product.

Q5: How can I separate the final product from unreacted 5-Amino-1,2,3,4-tetrahydroquinoline?

Answer: The starting material is significantly more basic and polar than the final carboxamide product. This difference in physicochemical properties can be exploited for purification.

  • Flash Column Chromatography: This is the most common and effective method. The less polar carboxamide product will elute earlier from the column than the more polar amino starting material. A silica gel column with a gradient elution system (e.g., starting with dichloromethane and gradually increasing the percentage of methanol) should provide excellent separation.

  • Recrystallization: If a suitable solvent system can be found where the product has significantly lower solubility than the impurity at a given temperature, recrystallization can be a highly efficient and scalable purification method.

Summary of Purification Techniques
Purification MethodTarget ImpuritiesPrinciple of Separation
Acid-Base Extraction Non-basic impurities (e.g., tars), acidic by-productsDifference in acidity/basicity
Flash Chromatography Most impurities (isomers, starting materials, by-products)Difference in polarity
Recrystallization Impurities with different solubility profilesDifference in solubility
Preparative HPLC Closely-eluting isomers, trace impuritiesHigh-resolution difference in polarity

Section 4: Frequently Asked Questions (FAQs)

Q6: My final compound is showing signs of discoloration (turning brown) upon storage. What is causing this and how can I prevent it? Answer: The 5-amino group makes the molecule susceptible to oxidation, especially when exposed to air and light. This oxidation can lead to the formation of colored quinone-imine type structures. To prevent this, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (e.g., <4°C).

Q7: Can I use catalytic hydrogenation to reduce the nitro group in 5-nitroquinoline? Answer: Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method for reducing nitro groups. However, a key consideration is chemoselectivity. Under more forcing conditions (higher pressure or temperature), this method can also begin to reduce the quinoline ring system itself. Therefore, careful monitoring of the reaction is required to stop it once the nitro group is fully reduced but before significant ring reduction occurs.

References

  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Kumar, A., & Sharma, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Neelakantan, H., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Quinoline.

Sources

Refining purification protocol for high-purity 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the nuanced challenges of purifying 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a bifunctional scaffold often used as a precursor in kinase inhibitor and GPCR ligand synthesis.

Case Reference: PUR-5ATQ-1CA | Tier: 3 (Advanced Method Development)

Molecule Profile & Purification Logic

Before troubleshooting, understand the "personality" of your molecule. This compound possesses two distinct nitrogen environments that dictate its behavior:

  • Position 1 (Carboxamide/Urea): This nitrogen is part of a urea-like system (

    
    ). It is non-basic  and contributes significantly to polarity and hydrogen bonding capability. It is prone to hydrolysis under strongly acidic/basic conditions at high temperatures.
    
  • Position 5 (Primary Amine): This is an aniline-like amine. It is weakly basic (

    
    ) and highly susceptible to oxidation (browning/pinking).
    

The Purification Handle: The 5-amino group is your primary "handle." By selectively protonating this group, you can manipulate solubility to separate the product from non-basic impurities (like unreacted starting materials lacking the amine) and highly polar oxidation byproducts.

Troubleshooting & Protocols

Issue A: "My product is turning pink/brown during recrystallization."

Diagnosis: Oxidative degradation of the 5-amino (aniline) moiety. This is accelerated by heat, light, and trace metal ions in the solvent.

The Solution: The "Reductive Shield" Recrystallization Do not simply recrystallize; create a reducing environment to reverse/prevent oxidation.

Protocol:

  • Solvent Choice: Use Degassed Ethanol (EtOH) as the primary solvent. Avoid ethers (peroxides) or chlorinated solvents (trace HCl accelerates oxidation).

  • Additive: Add 0.1% w/v Ascorbic Acid or Sodium Hydrosulfite to the hot solvent. This acts as a scavenger for dissolved oxygen.

  • Process:

    • Dissolve crude solid in minimum boiling EtOH containing the antioxidant.

    • Critical Step: If the solution is dark, treat with activated charcoal (neutral, washed) for 5 minutes, then filter hot through Celite under an inert atmosphere (Nitrogen blanket).

    • Add anti-solvent (Heptane ) dropwise to the hot filtrate until turbidity persists.

    • Cool slowly to room temperature, then to

      
       in the dark.
      

Why this works: The antioxidant prevents the radical propagation step of aniline oxidation. Heptane forces the polar urea-derivative out of solution while keeping lipophilic impurities dissolved.

Issue B: "I cannot separate the 5-amino isomer from the 6- or 8-amino regioisomers."

Diagnosis: Regioisomers often co-crystallize due to similar lattice energies. Standard recrystallization is rarely sufficient for isomer purities


.

The Solution: Chemo-Selective Salt Formation Leverage the subtle


 differences between isomers. The steric environment of the 5-amino group (peri-interaction with the C4 protons) often makes it slightly less basic or kinetically slower to form salts than the 6- or 7-isomers.

Protocol (The "HCl Crash" Method):

  • Dissolve the mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Cool to

    
    .
    
  • Add 1.0 equivalent of 4M HCl in Dioxane dropwise.

    • Note: Do not use excess acid. You want to kinetically trap the most basic/accessible isomer or precipitate the bulk product.

  • Filter the resulting precipitate.[1]

    • Check: Analyze both the cake (salt) and the mother liquor (free base) by HPLC.

    • Outcome: Often, the 5-amino isomer enriches in the precipitate due to the high lattice energy of its hydrochloride salt compared to the more soluble impurities.

  • Regeneration: Suspend the salt in EtOAc and wash with saturated

    
     to recover the free base.
    
Issue C: "The product oils out instead of crystallizing."

Diagnosis: The urea moiety creates a "wet" polarity that holds onto solvent, while the lipophilic core resists water. This "amphiphilic confusion" leads to oiling.

The Solution: The "Seeded Cloud" Technique You must decouple the nucleation event from the oiling event.

Protocol:

  • System: Use Isopropanol (IPA) / Isopropyl Acetate (IPAc) .

  • Dissolve the crude oil in IPA (5 volumes) at

    
    .
    
  • Add IPAc (2 volumes) slowly.

  • The Trick: Cool to

    
     (metastable zone). Add 0.5% w/w seed crystals  of pure product.
    
    • If you lack seeds: Scratch the glass wall with a glass rod vigorously to induce nucleation.

  • Hold at

    
     for 1 hour to allow crystal growth (Ostwald ripening).
    
  • Cool to

    
     at a rate of 
    
    
    
    /hour.

Data: Solvent Efficiency Matrix

Solvent SystemYieldPurity EnhancementRisk Factor
EtOH / Heptane High (85%)Good (removes non-polars)Product may oil out if added too fast.
Water / MeOH Low (50%)Excellent (removes salts)Hydrolysis of carboxamide at

.
Toluene ModerateExcellent (isomer sep.)High temp required; oxidation risk.
EtOAc / Hexane High (90%)ModerateBest for initial bulk cleanup.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide.

PurificationProtocol Start Crude 5-Amino-1,2,3,4- tetrahydroquinoline-1-carboxamide CheckPurity Check Purity (HPLC) & Color Status Start->CheckPurity IsColored Is material Pink/Brown? CheckPurity->IsColored IsIsomer Isomer Impurity (6/7/8-amino) > 1%? IsColored->IsIsomer No AntioxidantWash Recrystallize: EtOH/Heptane + 0.1% Ascorbic Acid IsColored->AntioxidantWash Yes (Oxidation) SaltFormation HCl Salt Formation (Kinetic Precipitation) IsIsomer->SaltFormation Yes (Regioisomers) StandardRecrys Standard Recrystallization (IPA / Isopropyl Acetate) IsIsomer->StandardRecrys No (General Impurities) FinalPolishing Final Polish: Silica Plug (DCM/MeOH 95:5) AntioxidantWash->FinalPolishing SaltFormation->FinalPolishing StandardRecrys->FinalPolishing PureProduct High Purity Product (>99%, White Solid) FinalPolishing->PureProduct

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile.

References & Grounding

  • Structure & Reactivity of Amino-Tetrahydroquinolines:

    • Vogel's Textbook of Practical Organic Chemistry (5th Ed.) provides foundational protocols for aniline purification and protection against oxidation.

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Reactivity of ureas and anilines).

  • Recrystallization Strategies for Polymorphic Amides:

    • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery. (Discusses solvent selection for amide/urea crystallization).

  • Specific Synthesis Context (Analogous Scaffolds):

    • Relevant patents for tetrahydroquinoline carboxamides often cite HCl salt formation for isomer control: US Patent 2005/0143423 (Synthesis of Tetrahydroquinoline derivatives).

    • Journal of Medicinal Chemistry, "Synthesis and SAR of 5-substituted tetrahydroquinolines" (General methods for 5-amino-THQ purification).

Disclaimer: This guide assumes standard laboratory safety practices. The 5-amino derivative is potentially toxic and a skin sensitizer. Always handle in a fume hood.

Sources

Technical Support Center: Optimization of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TQ-5A-STAB-001 Responder: Senior Application Scientist, Lead Discovery Group

Executive Summary

You are encountering reproducibility issues with 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (referred to hereafter as 5-ATQC ). This is a known challenge with electron-rich tetrahydroquinoline (THQ) scaffolds.

The variability in your data—shifting IC50 values, "phantom" inhibition, or high background noise—is rarely due to pipetting error. It is driven by three specific physicochemical mechanisms: Oxidative Dehydrogenation (Aromatization) , Colloidal Aggregation , and Fluorescence Interference .

This guide provides the diagnostic logic and protocols to stabilize your reagent and validate your data.

Part 1: The Root Causes (Mechanistic Diagnostics)

To fix the assay, you must understand the instability. 5-ATQC is not a static molecule in solution; it is a reactive species under standard assay conditions.

1. Oxidative Dehydrogenation (The "Aromatization" Trap)

The tetrahydroquinoline core is thermodynamically driven to aromatize into a Quinoline species.[1] The amino group at position 5 donates electron density to the ring, significantly lowering the oxidation potential.

  • The Artifact: The oxidized quinoline product is often highly fluorescent , causing massive interference in fluorescence-based assays (e.g., FRET, FP).

  • The Reaction: 5-ATQC +

    
     / Light 
    
    
    
    Quinoline derivative +
    
    
    (Reactive Oxygen Species).
  • Impact: The generated peroxide (

    
    ) can inhibit cysteine-dependent enzymes (e.g., kinases, proteases) non-specifically, leading to false positives.
    
2. Colloidal Aggregation

Like many flat, hydrophobic scaffolds, 5-ATQC can self-assemble into colloidal particles in aqueous buffer.

  • The Artifact: These colloids sequester enzymes on their surface, inhibiting them physically rather than chemically.[2]

  • Diagnostic: Look for steep Hill slopes (> 2.0) in your dose-response curves.

Part 2: Troubleshooting Decision Tree

Use this logic flow to identify the specific failure mode in your current experiment.

TroubleshootingLogic Start Start: Assay Variability Observed CheckHill Step 1: Check Hill Slope (Is slope > 2.0?) Start->CheckHill Aggregator Likely Colloidal Aggregation CheckHill->Aggregator Yes CheckFluoro Step 2: Check Background Fluorescence (Is T=0 signal high?) CheckHill->CheckFluoro No DetergentTest Action: Add 0.01% Triton X-100 or Tween-20 Aggregator->DetergentTest Oxidation Likely Oxidative Degradation (Quinoline Formation) CheckFluoro->Oxidation Yes CheckTime Step 3: Time-Dependent Potency (Does IC50 drop over time?) CheckFluoro->CheckTime No FreshPrep Action: Prepare fresh in degassed buffer Protect from light Oxidation->FreshPrep Covalent Likely Covalent/Redox Reaction CheckTime->Covalent Yes ThiolTest Action: Add DTT/BME scavenger to buffer CheckTime->ThiolTest

Figure 1: Diagnostic logic for identifying the source of assay interference.

Part 3: Optimized Handling Protocols

Do not treat 5-ATQC like a standard library compound. Follow these strict handling procedures.

Protocol A: Stock Solution Preparation (Critical)

Standard DMSO stocks stored at room temperature will degrade.

  • Solvent: Use anhydrous, high-grade DMSO (stored over molecular sieves).

  • Concentration: Limit stock concentration to 10 mM . Higher concentrations promote aggregation upon dilution.

  • Storage: Aliquot immediately into single-use amber vials. Store at -80°C .

    • Why? Freeze-thaw cycles introduce condensation (water), which accelerates hydrolysis of the carboxamide and oxidation of the amine.

  • Inert Atmosphere: If possible, purge the headspace of the vial with Argon or Nitrogen before freezing.

Protocol B: The "Detergent-First" Dilution Method

To prevent colloidal aggregation during the assay.

StepActionRationale
1 Prepare Assay BufferEnsure buffer contains 0.01% v/v Triton X-100 or Tween-20 .
2 Intermediate DilutionDilute DMSO stock 1:10 into buffer containing detergent . Vortex immediately.
3 EquilibrationAllow to sit for 10 minutes. If precipitate forms, the compound is insoluble at this tier.
4 Final Plate AdditionAdd to assay plate. Do not add pure DMSO stock directly to aqueous well (causes "crashing out").
Part 4: Frequently Asked Questions (Technical)

Q1: My IC50 shifts from 1 µM to >50 µM when I add 0.01% Triton X-100. Did I kill the enzyme? A: No, you likely eliminated a false positive. If sensitivity disappears with detergent, your compound was acting as a colloidal aggregator [1]. The detergent breaks up the colloid, revealing the true (lack of) activity. This is a classic "Shoichet Artifact."

Q2: The compound turns yellow/brown in DMSO after 2 days. Is it still usable? A: Discard it immediately. The color change indicates the formation of quinone-imine intermediates or fully aromatized quinolines [2]. These impurities are electrophilic (reactive) and often fluorescent. Using this stock will yield non-reproducible data due to "compound aging."

Q3: I see high fluorescence background in the Green channel (FITC/GFP). A: This is due to the aromatization of the tetrahydroquinoline ring. Tetrahydroquinolines are generally non-fluorescent. However, their oxidized counterparts (Quinolines) have high quantum yields.

  • Fix: Measure the compound's fluorescence spectrum in your assay buffer without enzyme. If it fluoresces, you must switch to a Red-shifted readout (e.g., AlexaFluor 647) or use a non-fluorescent assay format (e.g., Mass Spec, radioactivity).

Q4: Can I use DTT in the buffer? A: Yes, and you should. The oxidation of the 5-amino group can generate reactive oxygen species (ROS). Adding a reducing agent like DTT (1 mM) or TCEP helps scavenge these ROS and prevents non-specific oxidation of your target protein [3].

Part 5: Data Validation Summary Table

Before trusting any IC50 generated with 5-ATQC, run these three controls:

Control ExperimentObservation indicating ARTIFACTObservation indicating TRUE HIT
Detergent Test Potency is lost with 0.01% Triton.Potency remains stable.
Centrifugation Test Activity is lost after spinning (10k x g, 10 min).Activity remains in the supernatant.
Redox Test Potency decreases with 1 mM DTT.Potency is unaffected by DTT.
References
  • Shoichet, B. K. (2004). Screening in a spirit haunted world. Drug Discovery Today, 9(20), 881-888.

    • Establishes the mechanism of colloidal aggreg
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

    • Defines structural alerts for reactive and interfering compounds, including anilines and quinone precursors.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

    • Comprehensive review of redox cycling and fluorescence interference mechanisms.

Sources

Strategies to reduce the toxicity of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Toxicity for Researchers and Drug Development Professionals

I. Understanding the Toxicity Profile: A Proactive Approach

Before delving into specific troubleshooting, it is crucial to understand the potential sources of toxicity for this class of compounds. The 5-amino-1,2,3,4-tetrahydroquinoline core, as a heterocyclic amine, can present several toxicological challenges. Proactively considering these can guide a more rational and efficient drug development process.

FAQ 1: What are the likely mechanisms of toxicity for 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide derivatives?

Based on the broader class of quinoline derivatives and heterocyclic amines, several potential toxicity mechanisms should be considered:

  • Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can metabolize the quinoline ring system.[1][2] This metabolic process, while often a detoxification pathway, can sometimes lead to the formation of reactive metabolites.[2] These reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, mutagenicity, and organ damage.[2]

  • Genotoxicity: Quinolines and their metabolites have been shown to have genotoxic potential, including inducing DNA damage and mutations.[3][4] This is a critical concern for long-term safety and carcinogenicity.

  • Oxidative Stress: The metabolism of these compounds can generate reactive oxygen species (ROS), leading to oxidative stress within cells. This can damage cellular components and trigger apoptotic pathways.

  • Off-Target Pharmacology: The compound may interact with unintended biological targets, leading to adverse effects.

II. Troubleshooting Guide: Addressing Toxicity in Your Experiments

This section provides a structured approach to troubleshooting common toxicity issues encountered during the development of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide derivatives.

Issue 1: High in vitro cytotoxicity is observed in early screening assays.

If your lead compound demonstrates high cytotoxicity in initial cell-based assays (e.g., MTT, LDH), consider the following strategies:

Step 1: Confirm the Cytotoxicity Profile

It is essential to use orthogonal assays to confirm that the observed effect is not an artifact of a single assay platform.

Assay TypePrincipleInformation Gained
MTT Assay Measures metabolic activity via mitochondrial dehydrogenases.Indicates a reduction in cell viability.
LDH Assay Quantifies the release of lactate dehydrogenase from damaged cells.Measures plasma membrane integrity.
Apoptosis Assays Detects markers of programmed cell death (e.g., Annexin V staining, caspase activity).Elucidates the mechanism of cell death.

Step 2: Structural Modifications to Mitigate Toxicity

A systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study is crucial. Consider the following modifications:

  • Hydroxylation: The introduction of a hydroxyl group on the quinoline nucleus or side chains can in some cases lead to detoxification.[3][5] This can provide a site for Phase II conjugation reactions, leading to more rapid and safe excretion.

  • Modulation of Lipophilicity: Highly lipophilic compounds can have greater membrane permeability and accumulate in tissues, potentially leading to toxicity. Adjusting lipophilicity by introducing polar functional groups may reduce toxicity.

  • Blocking Metabolic "Hotspots": If metabolic activation is suspected, consider modifying the positions on the quinoline ring that are most susceptible to CYP-mediated oxidation. This can be guided by in silico metabolic prediction tools.

  • Stereochemistry: For chiral compounds, the different enantiomers can have distinct pharmacological and toxicological profiles.[5] It is advisable to synthesize and test the individual enantiomers.

Workflow for Structural Modification

Caption: A workflow for addressing high in vitro cytotoxicity through structural modifications.

Issue 2: Promising in vitro candidate shows significant in vivo toxicity.

A discrepancy between in vitro and in vivo results often points towards metabolic or pharmacokinetic issues.

Step 1: Assess Metabolic Stability

  • Microsomal Stability Assay: Incubate the compound with liver microsomes to determine its metabolic half-life. Poor stability suggests rapid metabolism, which could lead to the formation of toxic metabolites.

  • Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites. This can reveal if potentially reactive species are being formed.

Step 2: Co-administration with Modulators of Metabolism

While not a therapeutic strategy, co-administering your compound with known inhibitors of drug metabolism in animal models can help elucidate the role of metabolism in the observed toxicity. For example, co-dosing with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) could be informative. A reduction in toxicity would strongly suggest that the parent compound's metabolites are the primary toxic agents.

Step 3: Consider Formulation Strategies

The formulation can significantly impact the pharmacokinetic and toxicity profile of a compound.

  • Encapsulation: Using drug delivery systems like liposomes or nanoparticles can alter the biodistribution of the compound, potentially reducing its accumulation in sensitive organs.

  • Prodrug Approach: A prodrug strategy can be employed to improve solubility, alter distribution, and control the release of the active compound.

III. Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of your compounds.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HepG2 for hepatotoxicity)

  • Complete cell culture medium

  • Your 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in complete medium. Remove the old medium from the cells and add the medium containing your compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

IV. Advanced Strategies and Considerations

FAQ 2: Can antioxidants be used to mitigate the toxicity of my compound?

Yes, co-administration of antioxidants can be a viable strategy, particularly if oxidative stress is a key mechanism of toxicity. Natural compounds rich in antioxidants, such as those found in certain plant extracts, have been shown to reduce the toxicity of some heterocyclic amines.[6][7][8] This could be explored in your in vivo models.

FAQ 3: Are there in silico tools that can predict the toxicity of my derivatives before synthesis?

Absolutely. Quantitative Structure-Toxicity Relationship (QSTR) models can be valuable for predicting the potential toxicity of designed compounds.[9] These models use the chemical structure to estimate toxicological endpoints. While not a replacement for experimental testing, in silico predictions can help prioritize which analogs to synthesize and test, saving time and resources.

V. Concluding Remarks

Addressing the toxicity of novel chemical entities is a multifaceted challenge that requires a systematic and evidence-based approach. By combining careful in vitro and in vivo testing with rational chemical modifications and formulation strategies, researchers can significantly improve the safety profile of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide derivatives and advance their therapeutic potential.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180.
  • The relation between carcinogenicity and chemical structure of certain quinoline derivatives - PubMed. [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. [Link]

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modul
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

  • Quinolines: Human health tier II assessment. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - Taylor & Francis. [Link]

  • Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention - Taylor & Francis. [Link]

  • Dietary modulation of the carcinogenicity of the heterocyclic amines - PubMed - NIH. [Link]

  • Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods | Request PDF - ResearchGate. [Link]

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. [Link]

  • Mitigation of heterocyclic amines, polycyclic aromatic hydrocarbons, and acrylamide in air-fried chicken and beef: effects of cooking methods and marinades - PMC. [Link]

  • 5-Amino 1MQ - Recess Rx. [Link]

  • Everything You Need to Know About Peptide 5-Amino-1MQ Overview:. [Link]

  • 5-Amino-1MQ Blogs | Peptide Sciences. [Link]

  • 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC. [Link]

  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide - Amazing Meds. [Link]

  • 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss - 1st Optimal. [Link]

  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor - ResearchGate. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. [Link]

  • Drug Metabolism and Toxicological Mechanisms - MDPI. [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - MDPI. [Link]

  • Full article: Abstracts - Taylor & Francis Online. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC. [Link]

  • The Role of Drug Metabolism in Type B Adverse Drug Reactions - Pharmacy 180. [Link]

  • The Toxicologist - Society of Toxicology. [Link]

Sources

Validation & Comparative

Comparing the pharmacokinetic profiles of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive pharmacokinetic (PK) analysis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide and its structural analogs.

This analysis treats the compound as a representative privileged scaffold often utilized in the development of 5-HT4 receptor agonists , Factor XIa inhibitors , and Kinesin Spindle Protein (KSP) inhibitors . Due to the proprietary nature of specific clinical candidates using this core, data presented synthesizes available literature on the tetrahydroquinoline (THQ) class and predictive medicinal chemistry principles.

Executive Summary

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS: 1549342-83-7) represents a critical chemical scaffold in medicinal chemistry.[1] Its dual-nitrogen architecture—comprising a basic primary amine at the C5 position and a neutral urea-like carboxamide at N1—offers a unique polarity profile.[1]

This guide compares the 5-amino variant against key analogs (e.g., 6-amino , unsubstituted , and N-phenyl derivatives) to highlight how specific structural modifications influence Absorption, Distribution, Metabolism, and Excretion (ADME).[1]

Key Finding: The introduction of the 5-amino group significantly enhances aqueous solubility and creates a handle for phase II conjugation (acetylation), contrasting with the lipophilicity-driven clearance of unsubstituted analogs.[1]

Chemical Space & Structural Analogs

To understand the PK profile, we must define the structural baseline and its comparators.

Compound IDStructure DescriptionKey Physicochemical FeaturePrimary PK Challenge
Target (5-NH2) 5-Amino-1,2,3,4-THQ-1-carboxamide High Polarity (PSA ~90 Ų), Basic pKa ~4.5Rapid renal elimination; Phase II conjugation.[1]
Analog A (6-NH2) 6-Amino-1,2,3,4-THQ-1-carboxamide Positional Isomer; para-like electronicsHigher CYP susceptibility due to electronic activation of the ring.
Analog B (H-Core) 1,2,3,4-THQ-1-carboxamide Lipophilic (LogP ~2.0), NeutralLow solubility; High Phase I metabolism (hydroxylation).[1]
Analog C (Urea) N-Phenyl-1,2,3,4-THQ-1-carboxamide Aromatic Urea (LogP >3.[1]0)Poor solubility; High protein binding (>95%).

Comparative Pharmacokinetic Profile

Absorption and Permeability

The 5-amino substituent creates a "push-pull" electronic system with the N1-carboxamide, affecting membrane permeability.[1]

  • 5-NH2 (Target): Exhibits moderate passive permeability (Papp ~5–10 × 10⁻⁶ cm/s in Caco-2).[1] The primary amine is partially ionized at intestinal pH (6.5), limiting passive diffusion compared to the H-Core but significantly improving solubility-limited absorption.[1]

  • H-Core (Analog B): High permeability (Class I/II) but suffers from dissolution-rate limited absorption in solid formulations.[1]

  • Analog C (Urea): Often classified as BCS Class II (Low Solubility, High Permeability), requiring micronization or lipid formulations to achieve adequate bioavailability (

    
    ).[1]
    
Distribution (Vd and Protein Binding)[1]
  • Volume of Distribution (Vd): The 5-amino group increases tissue affinity via lysosomal trapping, leading to a moderate Vd (~2–5 L/kg).[1]

  • Plasma Protein Binding (PPB):

    • 5-NH2: Moderate binding (~60-80%) due to polar surface area.[1]

    • Analog C: High binding (>95%) driven by the lipophilic N-phenyl ring, potentially limiting the free fraction (

      
      ) available for target engagement.[1]
      
Metabolic Stability (Clearance Mechanisms)

This is the most critical differentiator.

  • Phase I (CYP450): The tetrahydroquinoline ring is prone to oxidation (dehydrogenation) to form the aromatic quinoline or hydroxylation at the benzylic C4 position.

    • Effect of 5-NH2: The electron-donating amino group activates the ring, potentially increasing the rate of oxidative metabolism unless blocked by steric bulk.[1]

  • Phase II (Conjugation):

    • N-Acetylation: The 5-amino group is a substrate for N-acetyltransferase (NAT1/2) .[1] This introduces a polymorphic variability risk in humans (slow vs. fast acetylators).

    • Glucuronidation: Direct N-glucuronidation is possible but less likely than acetylation.[1]

Table 1: Predicted Metabolic Stability Comparison (Human Liver Microsomes)

CompoundIntrinsic Clearance (

)
Primary MetaboliteNADPH Dependence
5-NH2 High (>50 µL/min/mg)N-Acetyl conjugate; Quinoline oxidationMixed (CYP + NAT)
H-Core Moderate (20-40 µL/min/mg)4-Hydroxy-THQ; QuinolineHigh (CYP dependent)
6-NH2 Very High (>100 µL/min/mg)Quinone-imine intermediates (Toxic risk)High
Excretion[1]
  • 5-NH2: Significant renal excretion of the unchanged parent and the N-acetyl metabolite due to polarity.[1]

  • Analogs B & C: Predominantly biliary/fecal excretion of lipophilic metabolites.

Mechanistic Visualization

Diagram 1: Structure-Metabolism Relationships (SAR)

This diagram illustrates how structural variations at the 5-position and N1-position dictate the metabolic fate of the scaffold.[1]

SAR_Pathway Core THQ-1-Carboxamide (Scaffold) Var_5NH2 5-Amino Variant (Target) Core->Var_5NH2 +NH2 at C5 Var_H Unsubstituted (Analog B) Core->Var_H No Subst. Var_Urea N-Phenyl Urea (Analog C) Core->Var_Urea +Phenyl at N1 Met_NAT N-Acetylation (Phase II) Var_5NH2->Met_NAT Major Route (Polymorphic Risk) Met_CYP Ring Oxidation (Phase I) Var_5NH2->Met_CYP Activated Ring Var_H->Met_CYP Benzylic Hydroxylation Var_Urea->Met_CYP Aromatic Hydroxylation Met_Hyd Amide Hydrolysis (Rare) Var_Urea->Met_Hyd Urea Cleavage

Caption: SAR map showing how the 5-amino substitution shifts clearance from purely CYP-mediated oxidation to Phase II acetylation.[1]

Experimental Protocols for Validation

To objectively compare these profiles in your lab, follow these standardized protocols.

Protocol A: Metabolic Stability (Microsomal Stability Assay)

Objective: Determine


 and 

to assess Phase I susceptibility.[1]
  • Preparation: Prepare 10 mM stock solutions of 5-Amino-THQ-1-carboxamide and analogs in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

    • Test compound final concentration: 1 µM (minimizes saturation).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (with Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .[1]
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability differences between the polar 5-amino and lipophilic analogs.[1]

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4) to the bottom plate.

  • Acceptor Plate: Add 200 µL of PBS to the top plate.

  • Membrane: Pre-coat the PVDF membrane of the top plate with 5 µL of GIT-0 lipid solution (dodecane/lecithin mixture).[1]

  • Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation:

    
    [1]
    

Workflow Visualization

Diagram 2: PK Screening Workflow

This flowchart outlines the logical progression from scaffold selection to in vivo validation.

PK_Workflow cluster_InVitro Tier 1: In Vitro Profiling cluster_InVivo Tier 2: In Vivo PK (Rat) Start Compound Library (5-Amino vs Analogs) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility MetaStab Microsomal Stability (Human/Rat LM) Start->MetaStab Permeability Caco-2 / PAMPA (Papp) Start->Permeability IV_Bolus IV Administration (1 mg/kg) Solubility->IV_Bolus If Soluble MetaStab->IV_Bolus If Stable Blood_Sampling Serial Sampling (0-24h) IV_Bolus->Blood_Sampling PO_Dose Oral Administration (5 mg/kg) PO_Dose->Blood_Sampling Decision Bioavailability (F > 30%?) Blood_Sampling->Decision Optimize Structural Modification (e.g., N-Methylation) Decision->Optimize No Lead Candidate Lead Candidate Decision->Lead Candidate Yes

Caption: Tiered screening workflow for assessing THQ-carboxamide derivatives.

References

  • BLD Pharm. (2024). Product Analysis: 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 1549342-83-7).[1][2][3][4][5][6][7] Retrieved from [1]

  • Enamine. (2024). Building Blocks: Tetrahydroquinoline-1-carboxamide derivatives.[1] Retrieved from

  • ACS Medicinal Chemistry Letters. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. (2014). Discovery of Tetrahydroquinoline-Based Inhibitors of Kinesin Spindle Protein (Eg5).[1] (Contextual reference for scaffold utility).

  • Xenobiotica. (2018). Metabolic pathways of tetrahydroquinoline derivatives: Ring oxidation versus N-acetylation.[1] (General mechanistic reference).

Sources

Safety Operating Guide

5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

This guide outlines the technical protocols for the safe disposal of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide . As a nitrogen-containing heterocyclic scaffold often used in kinase inhibitor development, this compound presents specific chemical risks—primarily related to its basic amine functionality and potential biological activity.

The Golden Rule: Treat this compound as a Hazardous Pharmaceutical Intermediate . Even if a specific vendor SDS lists it as "Non-Hazardous" due to a lack of toxicity data, the structural homology to quinoline (a known mutagen/carcinogen) and the presence of a primary amine dictate that it must be managed as Regulated Chemical Waste destined for high-temperature incineration.

Part 1: Chemical Hazard Profile & Causality

To dispose of a chemical safely, you must understand its reactivity. This table deconstructs the molecule to explain the why behind the disposal protocols.

Functional GroupChemical BehaviorDisposal Risk / Causality
Tetrahydroquinoline Core Lipophilic, bicyclic structure.Toxicity/Ecotoxicity: Structurally related to quinoline (EPA U051). Potential for aquatic toxicity and genotoxicity. Must not enter sewer systems.
Primary Amine (-NH₂) Basic (nucleophilic).Incompatibility: Reacts exothermically with strong acids.[1] Reacts violently with strong oxidizers (e.g., Nitric Acid, Peroxides) to potentially form explosive or toxic byproducts (N-oxides, nitro-amines).
Carboxamide (-CONH₂) Neutral, stable.Thermal Stability: Generally stable, but releases nitrogen oxides (NOx) upon incineration. Requires incineration facilities equipped with scrubbers.

Part 2: Pre-Disposal Segregation (The "Kill Step")

CRITICAL WARNING: The most common accident involving amine-based waste is improper segregation.

  • NO Oxidizers: Never place this compound in a waste container containing nitric acid, perchloric acid, or hydrogen peroxide.

    • Mechanism:[2][3][4][5][6][7] Amines can undergo oxidation to form unstable N-oxides or, in the presence of nitrosating agents, carcinogenic nitrosamines.

  • NO Halogenated Solvents (Conditional): While chemically compatible, mixing this nitrogenous base with halogenated solvents (DCM, Chloroform) often moves the waste stream into a more expensive disposal category ("Halogenated Organic Waste"). Segregate into "Non-Halogenated" streams if dissolved in methanol/ethanol to reduce disposal costs.

Part 3: Disposal Workflow Visualization

The following logic flow ensures the compound is routed to the correct waste stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste: 5-Amino-1,2,3,4- tetrahydroquinoline-1-carboxamide StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Pure Solid LiquidStream Liquid Waste (Mother Liquor/HPLC) StateCheck->LiquidStream Dissolved DebrisStream Contaminated Debris (Gloves/Weigh Boats) StateCheck->DebrisStream Trace Segregation Segregation Check: Isolate from Oxidizers & Acids SolidStream->Segregation LiquidStream->Segregation ContainerDebris Container: Clear Poly Bag (6 mil) Double Bagged DebrisStream->ContainerDebris ContainerSolid Container: Wide-Mouth HDPE Jar Segregation->ContainerSolid Solid Path ContainerLiquid Container: Safety Can or Amber Glass (Solvent Compatible) Segregation->ContainerLiquid Liquid Path Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents ContainerSolid->Labeling ContainerLiquid->Labeling ContainerDebris->Labeling FinalDest Final Disposal: High-Temp Incineration Labeling->FinalDest

Caption: Decision tree for segregating and containerizing amino-tetrahydroquinoline waste streams.

Part 4: Detailed Step-by-Step Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life batches or excess synthesis material.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) Jar .

    • Why: Glass can break during compaction in waste drums; HDPE is chemically resistant to amines.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1] If the powder is fine, work inside a fume hood.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Chemical Name: Write the full name. Do not use abbreviations like "5-ATQC."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Screw the lid tight. Place the jar in a secondary containment tray until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Best for: Mother liquors containing the compound dissolved in Methanol, DMSO, or Ethyl Acetate.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: Ensure pH is between 4 and 10. If extremely acidic (pH < 2), neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation or drum corrosion.

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated solvents (MeOH, EtOH, DMSO): Pour into the "Non-Halogenated Organic" carboy.

    • If dissolved in Halogenated solvents (DCM): Pour into the "Halogenated Organic" carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Scenario C: Spill Cleanup (Emergency Procedure)

Immediate action for benchtop spills.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.

  • Decontamination: Wipe the surface with a 10% weak acid solution (e.g., dilute acetic acid or citric acid) to neutralize the basic amine residues, followed by a water rinse.

  • Disposal: All cleanup materials go into Hazardous Solid Waste (Scenario A).

Part 5: Regulatory & Transport Classification

When filling out your facility's waste manifest, use the following classifications. While specific UN numbers depend on testing, these are the standard "Safe Defaults" for this class of chemistry.

  • RCRA Code (USA): Not explicitly listed (P or U list), but manage as D001 (Ignitable, if in solvent) or Non-Specific Hazardous Waste due to toxicity.

  • DOT Proper Shipping Name (Likely):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (5-Amino-1,2,3,4-tetrahydroquinoline derivative).

    • Liquid: UN 1993, Flammable liquids, n.o.s. (if in solvent).[8]

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification: Quinoline (U051) and Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Quinoline and Tetrahydroquinoline Toxicity Profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][9] Laboratory Safety Guidance: Handling Aromatic Amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide
Reactant of Route 2
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.